molecular formula C6H4N2O B057540 Nicotinonitrile 1-oxide CAS No. 14906-64-0

Nicotinonitrile 1-oxide

Cat. No.: B057540
CAS No.: 14906-64-0
M. Wt: 120.11 g/mol
InChI Key: WOOVSQCALYYUDO-UHFFFAOYSA-N
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Description

Nicotinonitrile 1-oxide is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of complex nitrogen-containing heterocycles, particularly through cycloaddition reactions and functional group transformations. The electron-deficient nature of the pyridine ring, combined with the reactivity of the nitrile group and the N-oxide functionality, makes it a privileged scaffold for constructing diverse molecular libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVSQCALYYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164162
Record name Nicotinonitrile 1-oxide
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14906-64-0
Record name 3-Pyridinecarbonitrile, 1-oxide
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Record name Nicotinonitrile 1-oxide
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Record name Nicotinonitrile 1-oxide
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Foundational & Exploratory

A Comprehensive Technical Guide to Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Nicotinonitrile 1-oxide, a key synthetic intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and its role in the pharmaceutical industry.

Chemical Identity and Structure

This compound, also known as 3-cyanopyridine N-oxide, is an organic compound featuring a pyridine ring N-oxidized at position 1 and a nitrile group at position 3.[1][2][3] Its chemical structure and identifiers are crucial for its application in further chemical synthesis.

Chemical Identifiers

Identifier Value
IUPAC Name 1-oxidopyridin-1-ium-3-carbonitrile[4]
CAS Number 14906-64-0[1][2][4]
Molecular Formula C6H4N2O[1][2][4][5]
InChI InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H[1][2][4]
InChIKey WOOVSQCALYYUDO-UHFFFAOYSA-N[1][2][4]

| Canonical SMILES | C1=CC(=CN=C1)C#N |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.

PropertyValueSource
Molecular Weight 120.11 g/mol [4][5]PubChem, CymitQuimica
Appearance Colorless solidGeneral Knowledge
Melting Point 168-171 °CCN103570617B[6]
Boiling Point Not available
Purity Min. 95%CymitQuimica[5]
1H NMR δ 1H NMR (500 MHz, DMSO): 7.53-7.55 (1H, dd, J=6.8, 7.5 Hz, Ar-H), 7.76-7.78 (1H, d, J=8 Hz, Ar-H), 8.42-8.44 (1H, dd, J=0.7, 6.4 Hz, Ar-H), 8.48 (1H, s, Ar-H) ppmRoyal Society of Chemistry[7]
13C NMR δ 13C NMR (125 MHz, DMSO): 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 ppmRoyal Society of Chemistry[7]
UV/Visible Spectrum AvailableNIST WebBook[1]
GC-MS AvailablePubChem[4]

Synthesis of this compound

This compound is synthesized via the oxidation of nicotinonitrile.[8] A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is based on a patented industrial preparation method.[6][9]

Parameter Details
Reactants Nicotinonitrile, 30% Hydrogen Peroxide, Deionized Water, Sulfuric Acid, Silicomolybdic Acid (catalyst)
Equipment 2000L Glass-lined steel reaction vessel
Procedure 1. Charge the reactor with 100 kg of deionized water, 7.5 kg of sulfuric acid, and 5 kg of silicomolybdic acid. 2. Add 700 kg of nicotinonitrile. 3. Heat the mixture to 88-94 °C. 4. Slowly and evenly add 780 kg of 30% hydrogen peroxide over 8 hours, maintaining the temperature. 5. After the addition is complete, incubate the mixture for 6 hours. 6. Cool the reaction mixture to below 15 °C. 7. Isolate the product by centrifugation. 8. Dry the product.
Yield 770 kg (95.2%)
Purity 96.7% (by HPLC area normalization)

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Reactants Reactants: - Nicotinonitrile - H2O2 - H2SO4 - Silicomolybdic Acid - Water ReactionVessel Glass-lined Steel Reaction Vessel Reactants->ReactionVessel Charge Heating Heating (88-94 °C) ReactionVessel->Heating H2O2Addition Slow Addition of H2O2 (8 hours) Heating->H2O2Addition Incubation Incubation (6 hours) H2O2Addition->Incubation Cooling Cooling (<15 °C) Incubation->Cooling Isolation Centrifugation Cooling->Isolation Drying Drying Isolation->Drying Product This compound (Yield: 95.2%, Purity: 96.7%) Drying->Product Drug_Development_Significance Nicotinonitrile Nicotinonitrile Nicotinonitrile_1_oxide This compound Nicotinonitrile->Nicotinonitrile_1_oxide Oxidation Pharmaceutical_Intermediates Further Pharmaceutical Intermediates Nicotinonitrile_1_oxide->Pharmaceutical_Intermediates Further Synthesis Arimoclomol Arimoclomol Pharmaceutical_Intermediates->Arimoclomol Final Synthesis Steps

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound with significant applications in synthetic chemistry. It serves as a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity. All quantitative data are summarized in structured tables for ease of reference, and a detailed experimental workflow for its synthesis is visualized.

Chemical Identity and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-oxidopyridin-1-ium-3-carbonitrile[1][2]
CAS Number 14906-64-0[1]
Molecular Formula C₆H₄N₂O[2][3]
Molecular Weight 120.11 g/mol [2][3]
Synonyms 3-Cyanopyridine N-oxide, Nicotinonitrile N-oxide, 3-Pyridinecarbonitrile 1-oxide[1][2]

Table 2: Physical Properties

PropertyValueSource
Melting Point 168-176 °C[4][5]
Boiling Point 382.7 ± 15.0 °C (Predicted)[6]
Density 1.14 ± 0.1 g/cm³ (Predicted)[6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate. Soluble in water and polar organic solvents.[6][7]
pKa -0.67 ± 0.10 (Predicted)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

TechniqueData
UV/Visible Spectroscopy The NIST WebBook provides a UV/Visible spectrum.[1]
Infrared (IR) Spectroscopy Specific experimental data not readily available in public domains.
¹H NMR Spectroscopy Specific experimental data for chemical shifts and coupling constants are not readily available in public domains.
¹³C NMR Spectroscopy PubChem lists a reference to a ¹³C NMR spectrum.[2]
Mass Spectrometry (MS) GC-MS data is referenced on PubChem.[2] The fragmentation of N-oxides is often characterized by the neutral loss of an oxygen atom (16 Da).[9]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of pyridine N-oxides and nitriles.

  • Catalyst for Chlorination: It has been shown to be an effective catalyst for the chlorination of organic compounds in a high-temperature reaction.[3]

  • Hydrolysis: The nitrile group can be hydrolyzed. For instance, oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which can then be hydrolyzed to nicotinic acid N-oxide, a precursor to various pharmaceuticals.[10]

  • Synthetic Intermediate: It is a useful synthetic intermediate in the synthesis of compounds such as Arimoclomol Maleic Acid, a drug used to treat amyotrophic lateral sclerosis.[11]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the preparation of this compound from 3-cyanopyridine (nicotinonitrile).[4][5][12]

Reaction Scheme:

Materials:

  • 3-Cyanopyridine (Nicotinonitrile)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Catalyst (e.g., Silicomolybdic acid, Phosphomolybdic acid, or Phosphotungstic acid)

  • Deionized Water

Procedure:

  • To a reaction vessel, add deionized water, concentrated sulfuric acid, the chosen catalyst, and 3-cyanopyridine.

  • Heat the mixture to a temperature between 75-95 °C.

  • Slowly and evenly, add 30% hydrogen peroxide to the reaction mixture over a period of 8-10 hours while maintaining the reaction temperature.

  • After the addition is complete, maintain the temperature and continue to stir the mixture for an additional 6-8 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 15 °C.

  • The solid product is then isolated by centrifugation or filtration.

  • Dry the isolated solid to obtain this compound.

Purity and Yield:

This method has been reported to produce this compound with a purity of 95-97% and a yield of approximately 95%.[4][5]

Purification

The crude product obtained from the synthesis can be further purified by recrystallization from a suitable solvent, although specific solvents for recrystallization are not detailed in the referenced protocols. The workup procedure involving cooling and filtration/centrifugation provides a product of high purity.

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for this compound as described in the experimental protocol.

Synthesis_Workflow start Start reactants Charge Reactor: - 3-Cyanopyridine - Water - Sulfuric Acid - Catalyst start->reactants heating Heat to 75-95 °C reactants->heating h2o2_addition Slowly add 30% H₂O₂ (8-10 hours) heating->h2o2_addition reaction Maintain Temperature and Stir (6-8 hours) h2o2_addition->reaction cooling Cool to <15 °C reaction->cooling isolation Isolate Product (Centrifugation/Filtration) cooling->isolation drying Dry Solid isolation->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

Store in a tightly closed container in a dry and well-ventilated place. It is reported to be hygroscopic.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. The synthesis protocol provided offers a high-yield and high-purity route to this compound. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of medicinal and materials chemistry. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to 3-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Cyanopyridine N-oxide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3-Cyanopyridine N-oxide is a heterocyclic compound featuring a pyridine ring with a cyano group and an N-oxide functional group.[1] Its unique chemical structure makes it a valuable building block in the synthesis of various biologically active molecules.[1]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 14906-64-0[1][2][3]
Molecular Formula C₆H₄N₂O[1][2]
Synonyms Nicotinonitrile N-Oxide, Pyridine-3-carbonitrile N-Oxide, 3-Pyridinecarbonitrile 1-oxide, Nicotinonitrile 1-oxide, 3-Cyanopyridine 1-oxide, NSC 170850[3][4]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 120.11 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 168 - 179 °C[1][5][6]
Purity >95% to >98% (GC, HPLC)[1][3][5]

Synthesis of 3-Cyanopyridine N-oxide

The primary method for synthesizing 3-Cyanopyridine N-oxide involves the N-oxidation of 3-cyanopyridine. This process typically utilizes an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[5][6] This reaction is crucial for the subsequent synthesis of compounds like 2-chloronicotinic acid, an important intermediate for various herbicides and pharmaceuticals.[5][6]

This protocol is based on methodologies described in patent literature, aiming for high selectivity and yield.[5][6]

Materials:

  • 3-cyanopyridine

  • Water (solvent)

  • Concentrated sulfuric acid (co-catalyst)

  • Catalyst (e.g., silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid)[6]

  • 30% Hydrogen peroxide (oxidizing agent)

Procedure:

  • To a reaction vessel, add water, concentrated sulfuric acid, the chosen catalyst, and 3-cyanopyridine in sequence.[5]

  • Heat the mixture while stirring, slowly raising the temperature to a range of 75-95°C.[6]

  • Once the desired temperature is reached, begin the dropwise addition of 30% hydrogen peroxide. The addition should be carried out uniformly over several hours (e.g., 8-10 hours).[5]

  • After the addition of hydrogen peroxide is complete, maintain the reaction mixture at the same temperature for an additional period (e.g., 6-8 hours) to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture to below 15°C.[5]

  • The resulting solid product is collected by centrifugation or filtration.[5]

  • The collected solid is then dried to yield 3-Cyanopyridine N-oxide.[5]

  • Purity can be assessed using methods like HPLC area normalization.[5][6]

Table 3: Example Reaction Conditions and Yields

CatalystReaction Temperature (°C)Yield (%)Purity (%)Source
Silicomolybdic acid75-8595.196.3[5][6]
Phosphomolybdic acid86-9496.195.3[5]
Phosphotungstic acid90-9594.796.8[5]

Applications in Research and Development

3-Cyanopyridine N-oxide serves as a critical intermediate in the synthesis of a variety of valuable compounds.

  • Pharmaceuticals: It is a precursor in the synthesis of the anti-AIDS drug Nevirapine and the non-steroidal anti-inflammatory drug Niflumic acid.[5][6] It is also a useful intermediate in the synthesis of Arimoclomol, a drug candidate for treating amyotrophic lateral sclerosis (ALS).[7]

  • Agrochemicals: It is used to produce 2-chloronicotinic acid, a key intermediate for herbicides such as nicosulfuron and diflufenican.[5][6]

  • Organic Synthesis: Its chemical properties make it a versatile building block for creating more complex organic molecules.[1][8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 3-Cyanopyridine N-oxide as detailed in the experimental protocol.

G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation A Charge Reactor: - Water - Sulfuric Acid - Catalyst - 3-Cyanopyridine B Heat to 75-95°C A->B Start Heating C Add 30% H₂O₂ (dropwise over 8-10h) B->C Temp. Reached D Maintain Temperature (6-8h) C->D Addition Complete E Cool to <15°C D->E Reaction Complete F Centrifuge/Filter E->F G Dry Product F->G H Final Product: 3-Cyanopyridine N-oxide G->H

Caption: Synthesis Workflow for 3-Cyanopyridine N-oxide.

References

A Technical Guide to Nicotinonitrile 1-oxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The document details the molecular characteristics of this compound and outlines the prevalent synthetic route via the oxidation of nicotinonitrile. Furthermore, it explores its utility as a crucial synthetic intermediate in the preparation of pharmacologically active molecules and as a catalyst in organic reactions. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Chemical Properties

This compound is a stable organic compound with the molecular formula C6H4N2O.[1][2] Its chemical structure consists of a pyridine ring N-oxidized at position 1 and a nitrile group substituted at position 3.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C6H4N2O[1][2]
Molecular Weight 120.11 g/mol [2][3]
IUPAC Name 1-oxidopyridin-1-ium-3-carbonitrile[1]
CAS Number 14906-64-0[1]
Appearance Solid (form may vary)
Canonical SMILES C1=CC(=CN=C1)C#N[4]
InChI InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H[1]
InChIKey WOOVSQCALYYUDO-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the oxidation of nicotinonitrile (also known as 3-cyanopyridine).[4] This reaction is typically achieved using a strong oxidizing agent, with hydrogen peroxide being a common choice.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is a generalized procedure based on the established synthesis of pyridine N-oxides.

Materials:

  • Nicotinonitrile (3-cyanopyridine)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water (distilled or deionized)

  • Apparatus for heating and distillation under reduced pressure

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve nicotinonitrile in glacial acetic acid. Gentle warming on a steam bath can aid in dissolution.

  • Oxidation: To the resulting solution, carefully add 30% hydrogen peroxide. The reaction is exothermic and should be controlled.

  • Heating: Attach a condenser and heat the reaction mixture on a steam bath for several hours to ensure the completion of the reaction.

  • Work-up: Remove the excess acetic acid and water by distillation under reduced pressure.

  • Isolation: The crude this compound can be isolated from the residue.

  • Purification: Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) can be performed to obtain the purified product.

Note: This is a representative protocol. Researchers should consult specific literature and perform a thorough risk assessment before conducting this experiment.

G cluster_synthesis Synthesis Workflow nicotinonitrile Nicotinonitrile (3-Cyanopyridine) reaction Oxidation Reaction nicotinonitrile->reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->reaction acetic_acid Glacial Acetic Acid acetic_acid->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

A notable application of this compound is its role as a precursor in the synthesis of Arimoclomol.[5] Arimoclomol is a drug candidate that has been investigated for the treatment of amyotrophic lateral sclerosis (ALS). The synthesis involves the chemical modification of the this compound scaffold.

Catalyst in Chlorination Reactions

This compound has been demonstrated to be an effective catalyst for the chlorination of organic compounds.[3] It facilitates high-temperature chlorination reactions with high stereoselectivity and in a relatively environmentally friendly manner.[3] In this catalytic cycle, the chloride ion acts as a nucleophile, attacking an electrophilic carbon on the substrate.[3]

G cluster_application Application Workflow nno This compound arimoclomol_synthesis Synthesis of Arimoclomol nno->arimoclomol_synthesis chlorination Catalyst for Chlorination nno->chlorination final_drug Arimoclomol arimoclomol_synthesis->final_drug chlorinated_products Chlorinated Organic Compounds chlorination->chlorinated_products

Caption: Applications of this compound.

Biological Significance of Related Compounds

While this compound is primarily a synthetic intermediate, the broader classes of nicotinonitrile derivatives and heterocyclic N-oxides exhibit significant biological activities.

  • Nicotinonitrile Derivatives: The nicotinonitrile scaffold is present in numerous marketed drugs with diverse therapeutic applications, including anticancer agents.[6]

  • Heterocyclic N-oxides: This class of compounds has emerged with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: Hazard Statements for this compound
Hazard CodeDescriptionReference
H302 Harmful if swallowed[8]
H312 Harmful in contact with skin[8]
H315 Causes skin irritation[8]
H319 Causes serious eye irritation[8]
H332 Harmful if inhaled[8]

Conclusion

This compound is a versatile chemical compound with established importance as a synthetic intermediate and catalyst. Its straightforward synthesis from nicotinonitrile and its utility in the preparation of complex molecules like Arimoclomol underscore its relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is beneficial for researchers and scientists working in the fields of organic and medicinal chemistry. Further exploration of its reactivity and the biological activities of its derivatives may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nicotinonitrile 1-oxide (also known as 3-Cyanopyridine N-oxide), a key synthetic intermediate. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy interpretation and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and understanding of these analytical techniques for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.48s-Ar-H
8.42-8.44dd0.7, 6.4Ar-H
7.76-7.78d8.0Ar-H
7.53-7.55dd6.8, 7.5Ar-H

Note: Data acquired in DMSO-d₆ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
164.7
142.6
139.4
131.1
127.2
126.1

Note: Data acquired in DMSO-d₆ at 125 MHz.

Table 3: Mass Spectrometry Data for this compound

Molecular Ion (M⁺) m/zKey Fragmentation Ions m/z
120[M-16]⁺ (Loss of Oxygen)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound, based on methods used for similar pyridine N-oxide derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a standard concentration suitable for NMR analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz

    • Solvent: DMSO-d₆

    • Parameters: Standard pulse sequences are used for one-dimensional proton spectra.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 125 MHz

    • Solvent: DMSO-d₆

    • Parameters: Proton-decoupled ¹³C NMR spectra are acquired using standard parameters.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The this compound sample is dissolved in a suitable volatile organic solvent, such as dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, with an appropriate injection volume.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation from any impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A suitable mass range is scanned to detect the molecular ion and expected fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR For NMR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS For MS NMR_Spec NMR Spectrometer (500 MHz) Dissolve_NMR->NMR_Spec GC_MS_System GC-MS System Dissolve_MS->GC_MS_System H_NMR 1H NMR Spectrum NMR_Spec->H_NMR C_NMR 13C NMR Spectrum NMR_Spec->C_NMR Mass_Spec Mass Spectrum GC_MS_System->Mass_Spec Interpretation Structural Elucidation and Data Interpretation H_NMR->Interpretation C_NMR->Interpretation Mass_Spec->Interpretation

General workflow for spectroscopic analysis.

References

Unveiling the Biological Potential of Nicotinonitrile 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of Nicotinonitrile 1-oxide is currently limited in publicly available literature. This guide provides an in-depth overview of its potential biological activities based on the established pharmacological profiles of its structural analogs and derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery endeavors.

This compound, a pyridine N-oxide derivative, holds significant promise as a scaffold for the development of novel therapeutic agents. While primarily utilized as a synthetic intermediate in the chemical industry, the inherent biological relevance of the nicotinonitrile core and the pyridine N-oxide moiety suggests a range of potential pharmacological applications. This technical guide consolidates the available data on related compounds to forecast the potential biological activities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations.

Potential Therapeutic Applications

The structural components of this compound, namely the nicotinonitrile scaffold and the N-oxide functional group, are present in numerous compounds with well-documented biological activities. Based on this, the potential therapeutic applications for this compound and its future derivatives are predicted to be in the following areas:

  • Anticancer Activity: A substantial body of evidence points to the potent cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines.

  • Anti-inflammatory Activity: The pyridine N-oxide moiety is a key feature in compounds known to modulate inflammatory pathways.

  • Antimicrobial Activity: The nicotinonitrile scaffold is a common feature in molecules exhibiting antibacterial and antifungal properties.

Quantitative Data on Nicotinonitrile Derivatives

To facilitate comparative analysis and guide future structure-activity relationship (SAR) studies, the following tables summarize the reported biological activities of various nicotinonitrile derivatives.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[4,3-c]hexahydropyridine derivativeMDA-MB-2314.2[1]
Pyrazolo[4,3-c]hexahydropyridine derivativeMCF-72.4[1]
Pyridine-urea derivativeMCF-74.25[2]
Pyridine-urea derivativeHepG26.08[2]
Thiazolidine-2,4-dione derivativeMCF-71.27[1]
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivativeMCF-710.25[1]
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivativeMDA-MB-45310.51[1]

Table 2: Anti-inflammatory Activity of Nicotinonitrile Derivatives

Compound ClassTargetAssayResultReference
Antipyrine-urea hybridCOX-2In vitro enzyme assayIC50 = 0.940 µM[3]
Nicotinic acid derivativeCOX-2In vitro enzyme assayIC50 = 0.614 µM[3]
Nicotinic acid derivativeCarrageenan-induced paw edema (in vivo)45.33% edema inhibition at 3h[3]

Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridone derivativeBacillus subtilis0.078[4]
Pyridone derivativeStaphylococcus aureus0.0024[4]
3-cyanopyridine derivativeEscherichia coli3.91[4]
Pyrazole based pyrido[2,3-d]pyrimidine-dioneBacillus subtilis100[5]
Pyrazole based pyrido[2,3-d]pyrimidine-dioneClostridium tetani100[5]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally related molecules, two key signaling pathways emerge as potential targets for this compound.

Sirtuin-1/NF-κB Signaling Pathway

The structurally similar compound, Nicotinamide N-oxide, has been shown to exert anti-inflammatory effects by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[6][7] SIRT1, a NAD+-dependent deacetylase, can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory cytokines.[6] It is plausible that this compound could act as a modulator of this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Upregulates Transcription SIRT1 SIRT1 SIRT1->NFkB Deacetylates (Inhibits) NNO This compound (Potential Modulator) NNO->SIRT1 Potentially Activates

Caption: Potential modulation of the NF-κB pathway by this compound via SIRT1 activation.

Kynurenine Pathway and HAAO Inhibition

The kynurenine pathway is a metabolic route for tryptophan, and its dysregulation is implicated in various diseases. One of the key enzymes in this pathway is 3-hydroxyanthranilate-3,4-dioxygenase (HAAO).[8][9] Derivatives of nicotinic acid N-oxide have been patented as inhibitors of HAAO.[10] Inhibition of HAAO could be a therapeutic strategy for neurodegenerative diseases. Given its structural similarity, this compound represents a potential starting point for the design of novel HAAO inhibitors.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine HAA 3-Hydroxyanthranilic Acid Kynurenine->HAA HAAO HAAO HAA->HAAO ACMS 2-amino-3-carboxymuconate semialdehyde HAAO->ACMS Catalyzes QuinolinicAcid Quinolinic Acid (Neurotoxic) ACMS->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD NNO This compound (Potential Inhibitor) NNO->HAAO Potentially Inhibits

Caption: Potential inhibition of HAAO in the Kynurenine pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[11][12][13][14]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in complete cell culture medium.

    • Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate 24h A->B C Treat with This compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 492 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: In Vitro Macrophage Assay

This protocol is for evaluating the anti-inflammatory potential of this compound by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[15][16][17][18][19]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration, an indicator of NO production, using a sodium nitrite standard curve.

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.[5][20][21][22][23][24][25][26][27]

  • Preparation of Inoculum:

    • Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct biological data for this compound is not yet available, the extensive research on its derivatives and structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The evidence points towards promising avenues for investigation in the fields of oncology, inflammation, and infectious diseases. The experimental protocols and potential signaling pathways detailed in this guide provide a solid framework for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Further investigation into the synthesis of novel derivatives and comprehensive biological screening is warranted to fully elucidate the pharmacological profile of this compound.

References

Stability and Proper Storage of Nicotinonitrile 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nicotinonitrile 1-oxide (also known as 3-Cyanopyridine N-oxide). The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Due to the limited availability of direct quantitative stability data for this compound, this guide also incorporates data from closely related compounds, such as nicotine-N'-oxide, and general principles of pyridine N-oxide chemistry to infer potential stability characteristics.

Physicochemical Properties and Stability Profile

This compound is a solid, hygroscopic, and potentially air-sensitive compound. Its stability is influenced by environmental factors such as temperature, humidity, and light. While specific degradation kinetics for this compound are not extensively published, information from safety data sheets and studies on analogous compounds provide valuable insights into its stability profile.

Table 1: Summary of General Stability and Storage Recommendations

ParameterRecommendation/ObservationSource(s)
Storage Temperature Room temperature. A dry, cool, and well-ventilated place is recommended.[1]
Atmosphere Store under an inert atmosphere.[2]
Moisture/Humidity Hygroscopic; exposure to moist air or water should be avoided. Store in a tightly closed container.[3]
Light While specific photostability data is unavailable, pyridine N-oxides can be susceptible to photochemical reactions. Protection from light is advisable for long-term storage.[3][4][5][6]
Incompatible Materials No specific information available.
Thermal Stability A study on a cobalt(II) thiocyanate complex with 3-cyanopyridine N-oxide showed exothermic decomposition upon heating, suggesting the ligand itself may be thermally labile at elevated temperatures.[7]

Quantitative Stability Data (Surrogate Data)

Direct quantitative stability data for this compound is scarce in publicly available literature. However, a study on the stability of nicotine-N'-oxide in oral nicotine pouches provides relevant surrogate data on the formation of a related N-oxide compound over time under controlled conditions.

Table 2: Formation of Nicotine-N'-oxide in Nicotine Pouches over 12 Months

Storage ConditionInitial Concentration (% of Nicotine)Final Concentration (% of Nicotine)
25 ± 2 °C, 60 ± 5% RHNot specified1.32%

This data is for nicotine-N'-oxide and should be considered as an indicator of the potential for N-oxide formation and stability, not as direct data for this compound.

Potential Degradation Pathways

Based on the chemistry of pyridine N-oxides, this compound may undergo degradation through several pathways, particularly under stress conditions such as exposure to light (photodegradation) and high temperatures (thermolysis). The nitrile group could also be susceptible to hydrolysis under certain pH and temperature conditions.

Potential Degradation Pathways of this compound This compound This compound Deoxygenation_Product Nicotinonitrile This compound->Deoxygenation_Product Light (hν) or Thermal Stress (Δ) Hydrolysis_Product Nicotinamide 1-oxide This compound->Hydrolysis_Product Acidic or Basic Conditions Rearrangement_Product Ring-rearranged isomers This compound->Rearrangement_Product Photochemical Rearrangement

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, a forced degradation study is recommended. The following are generalized protocols based on ICH guidelines and methodologies reported for related compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11]

Forced Degradation Workflow cluster_stress Stress Conditions Hydrolysis Hydrolysis Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Drug_Substance This compound (Solid and in Solution) Drug_Substance->Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic Evaluation Evaluation of Results: - Identify Degradants - Determine Degradation Pathways - Assess Method Specificity Analysis->Evaluation

Caption: General workflow for a forced degradation study.

4.1.1. Hydrolytic Stability

  • Objective: To assess degradation in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).

4.1.2. Oxidative Stability

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound.

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples.

4.1.3. Thermal Stability (Solid State)

  • Objective: To assess the effect of high temperature on the solid compound.

  • Methodology:

    • Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60 °C or higher, depending on the melting point).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze the samples.

4.1.4. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Methodology (based on ICH Q1B guidelines):

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Table 3: Example HPLC Conditions for Analysis of Related Pyridine Derivatives

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (to be determined by UV scan of this compound).
Injection Volume 10 µL

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. However, the broader class of nicotinonitrile derivatives has been extensively studied in medicinal chemistry and is known to interact with various biological targets, particularly kinases.

General Role of Nicotinonitrile Derivatives in Kinase Inhibition Nicotinonitrile_Scaffold Nicotinonitrile Scaffold Kinase Kinase Active Site (e.g., PIM-1, VEGFR-2) Nicotinonitrile_Scaffold->Kinase Inhibition Cellular_Processes Cellular Processes: - Proliferation - Survival - Angiogenesis Kinase->Cellular_Processes Regulates Therapeutic_Effect Therapeutic Effect (e.g., Anticancer) Cellular_Processes->Therapeutic_Effect Modulation leads to

Caption: General role of nicotinonitrile derivatives as kinase inhibitors.

It is important to note that this diagram represents the general activity of the nicotinonitrile scaffold and is not specific to this compound. Further research is required to elucidate the specific biological activities and signaling pathways associated with the N-oxide derivative.

Summary and Recommendations

This compound is a compound that requires careful handling and storage to ensure its stability and integrity. The following are key recommendations for researchers and drug development professionals:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere and protected from light.

  • Handling: Avoid contact with moisture and air. Use appropriate personal protective equipment.

  • Stability Assessment: In the absence of comprehensive stability data, it is prudent to conduct in-house stability studies, particularly if the compound is to be used in sensitive applications or stored for extended periods. The provided experimental protocols for forced degradation can serve as a starting point for such investigations.

  • Analytical Monitoring: Employ a validated stability-indicating analytical method to monitor the purity of this compound and to detect any potential degradation products over time.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of their studies involving this compound.

References

Solubility profile of Nicotinonitrile 1-oxide in various lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of Nicotinonitrile 1-oxide, a key synthetic intermediate.[1][2] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and outlines detailed experimental protocols for determining the solubility of such compounds in a laboratory setting. These standardized methods are crucial for pre-formulation studies, drug discovery, and process development.[3][4]

Qualitative Solubility Data

The solubility of a compound is a fundamental physical property that significantly influences its behavior in various applications, from chemical reactions to biological systems. The following table summarizes the available qualitative solubility information for this compound.

SolventSolubility
ChloroformSlightly Soluble[5]
Ethyl AcetateSlightly Soluble[5]

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent under standard conditions.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for research and development. The following are detailed methodologies for two widely accepted methods for determining the equilibrium solubility of a compound like this compound.

The shake-flask method is a classical and widely used technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of flasks, each containing a different laboratory solvent of interest. It is crucial to add enough solid to ensure that a saturated solution is formed, with undissolved solid remaining.[6]

  • Equilibration: The flasks are sealed and placed in a constant temperature shaker or agitator. The mixtures are agitated for a predetermined period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9] The time to reach equilibrium can vary depending on the compound and the solvent.[6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to ensure no solid particles remain in the liquid phase.[3][4]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][4][7]

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/100mL or mol/L) at the specified temperature.

This method is a more generalized approach to determining equilibrium solubility and is particularly useful in drug discovery and pre-formulation studies.[3]

Methodology:

  • Compound Addition: A known excess of solid this compound is added to a vial containing a specific volume of the test solvent.

  • Incubation and Agitation: The vials are sealed and incubated at a controlled temperature, typically with continuous agitation (e.g., on an orbital shaker) to facilitate the dissolution process and reach equilibrium. The incubation period can range from several hours to days.[3]

  • Sample Collection and Separation: At various time points, an aliquot of the suspension is withdrawn and immediately filtered or centrifuged to separate the solid from the liquid phase.

  • Concentration Analysis: The concentration of the dissolved this compound in the supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS/MS).[3]

  • Equilibrium Confirmation: The solubility is determined to be at equilibrium when consecutive measurements of the concentration show no significant change over time.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in the laboratory.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C Start Equilibration D Incubate for 24-72 hours C->D E Centrifuge sample D->E End Equilibration F Filter supernatant E->F G Analyze filtrate by HPLC or LC-MS F->G Analyze Sample H Determine concentration G->H I Report solubility (e.g., g/100mL) H->I Final Result

Caption: Workflow for determining the solubility of this compound.

References

Quantum Chemical Blueprint of Nicotinonitrile 1-Oxide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The introduction of an N-oxide functional group to the pyridine ring dramatically alters its electronic properties, enhancing its reactivity towards both electrophilic and nucleophilic substitutions compared to the parent nicotinonitrile.[4][5] This heightened reactivity, coupled with the versatile chemistry of the nitrile group, makes this compound a valuable scaffold for the synthesis of novel pharmaceutical agents.

This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the molecular structure, reactivity, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT), we can gain profound insights into the molecule's behavior at the atomic level, thereby accelerating the rational design of new therapeutics. This document details the computational methodologies, presents key quantitative data, and visualizes the underlying theoretical frameworks.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.[6][7] For molecules like this compound, these calculations can predict optimized geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern chemical reactivity.

Key parameters derived from these calculations include:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface, providing bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Theoretical prediction of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural validation.[8][9]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[10][11]

  • Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution, hybridization, and donor-acceptor interactions between orbitals.[12]

Experimental Protocols: A Computational Approach

The following section outlines a typical computational protocol for the quantum chemical analysis of this compound, based on established DFT methodologies for similar pyridine N-oxide systems.[12][13]

Software: Gaussian 09/16, ORCA, or other comparable quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[14]

    • Basis Set: 6-311++G(d,p) or cc-pVTZ. The inclusion of diffuse functions (++) is important for accurately describing the electronic properties of the N-oxide group.

    • Procedure: The initial structure of this compound is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.

  • Vibrational Frequency Calculation:

    • Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization is used.

    • Procedure: Harmonic vibrational frequencies are calculated to predict the IR and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[15]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis:

    • Procedure: The energies of the HOMO and LUMO are obtained from the output of the optimized structure calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two energies. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

  • Natural Bond Orbital (NBO) Analysis:

    • Software: NBO 3.1 program, often integrated within the primary quantum chemistry software.[12]

    • Procedure: NBO analysis is performed on the optimized geometry to obtain information about the natural atomic charges, the hybridization of atoms, and the delocalization of electron density through donor-acceptor interactions between filled and empty orbitals. This is particularly useful for characterizing the nature of the semipolar N→O bond.[12]

Data Presentation

The following tables summarize representative quantitative data for this compound and related substituted pyridine N-oxides, as derived from DFT calculations.

Table 1: Optimized Geometrical Parameters of Substituted Pyridine N-Oxides (B3LYP/cc-pVTZ) [12]

ParameterPyridine N-Oxide4-CN-Pyridine N-Oxide
Bond Lengths (Å)
r(N→O)1.2711.262
r(N–C2)1.3691.371
r(C2–C3)1.3821.380
r(C3–C4)1.3821.391
**Bond Angles (°) **
∠(C6–N–C2)120.8121.2
∠(N–C2–C3)118.4118.4
∠(C2–C3–C4)121.3120.7

Note: Data for 4-CN-Pyridine N-Oxide is presented as a close analogue to this compound (3-CN-Pyridine N-Oxide).

Table 2: Calculated Vibrational Frequencies for Key Modes in Pyridine N-Oxide Derivatives

Vibrational ModeDescriptionApproximate Frequency (cm⁻¹)
ν(N→O)N-Oxide stretch~1250-1300
ν(C≡N)Nitrile stretch~2230-2240
Ring BreathingSymmetric ring deformation~1000-1030
δ(C-H)C-H in-plane bending~1050-1200
γ(C-H)C-H out-of-plane bending~750-900

Note: These are typical frequency ranges for pyridine N-oxide and nitrile functionalities and would be specifically calculated for this compound.

Table 3: Frontier Molecular Orbital Energies and Related Properties of Substituted Pyridine N-Oxides (B3LYP/cc-pVTZ) [12]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine N-Oxide-6.91-1.145.77
4-CN-Pyridine N-Oxide-7.59-2.425.17

Note: Electron-withdrawing groups like the cyano group are expected to lower both HOMO and LUMO energies and reduce the HOMO-LUMO gap, indicating increased reactivity.

Table 4: Natural Bond Orbital (NBO) Analysis of the N→O Bond in Pyridine N-Oxide [12]

ParameterValue
Natural Hybrid Orbitals (NHO)
h(N)sp²·²⁶
h(O)sp³·⁴⁰
Polarization Coefficients
σ(N→O)0.72 h(N) + 0.70 h(O)
Occupancy of Oxygen Lone Pairs
LP₁(O) (s-character)~1.99 e
LP₂(O) (p-character, in-plane)~1.99 e
LP₃(O) (p-character, π-type)~1.60 e

Note: The polarization coefficients indicate a covalent character for the σ(N→O) bond. The low occupancy of the π-type lone pair on the oxygen atom suggests significant electron donation into the pyridine ring's π-system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the quantum chemical analysis of this compound.

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra electronic_prop Electronic Properties (Charge, Hybridization) nbo_analysis->electronic_prop reactivity Reactivity Indices (HOMO-LUMO Gap) homo_lumo->reactivity

Caption: Computational workflow for determining the molecular properties of this compound.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) electron_acceptor Electron Acceptor (Electrophile) LUMO->electron_acceptor Electron Acceptance HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   Energy Gap (ΔE)   (Indicator of   Chemical Stability) electron_donor Electron Donor (Nucleophile) HOMO->electron_donor Electron Donation

Caption: Frontier Molecular Orbital (HOMO-LUMO) theory and its relation to chemical reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and predictive framework for understanding the fundamental properties of this compound. The computational protocols and data presented in this guide offer a solid foundation for researchers engaged in the design and synthesis of novel drug candidates based on this versatile heterocyclic scaffold. By integrating these computational insights into the drug discovery pipeline, scientists can make more informed decisions, ultimately accelerating the development of new and effective medicines. The ability to predict molecular geometry, vibrational spectra, and electronic reactivity allows for a more targeted approach to modifying the this compound structure to achieve desired pharmacological profiles.

References

Nicotinonitrile 1-oxide: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations before handling any chemical.

Introduction

Nicotinonitrile 1-oxide, also known as 3-Cyanopyridine N-oxide, is a heterocyclic compound with increasing relevance in synthetic chemistry and pharmaceutical research. As its use becomes more widespread, a thorough understanding of its safety profile, potential toxicity, and appropriate handling procedures is paramount for the protection of laboratory personnel. This guide provides a consolidated overview of the available safety and toxicity data for this compound and outlines recommended handling precautions and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The aggregated GHS information for this compound indicates the following classifications[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[2]

Pictograms:

  • alt text

Toxicological Profile

A comprehensive toxicological evaluation of this compound is limited by the lack of publicly available quantitative data. Searches for specific lethal dose values (LD50) and lethal concentration values (LC50) did not yield concrete data. The classification as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes is based on aggregated data from suppliers and databases.[1]

It is important to note that while a related compound, Nicotine N'-oxide, has been subject to some toxicological assessment, suggesting it may be a detoxification product of nicotine, this information cannot be directly extrapolated to this compound due to structural differences.[3]

The primary toxicological concerns are:

  • Acute Toxicity: Harmful effects are expected following a single, short-term exposure through ingestion, skin contact, or inhalation.[1][2]

  • Irritation: The compound is known to cause irritation to the skin and serious irritation to the eyes.[1][2] It may also cause respiratory irritation if inhaled.[2]

Due to the limited availability of detailed toxicological studies, this compound should be handled with a high degree of caution, assuming a higher level of toxicity as a precautionary measure.

Handling and Storage Precautions

Given the hazardous nature of this compound, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[2]

  • Store away from incompatible materials.

  • The substance should be stored under an inert atmosphere.

Experimental Protocols

Due to the absence of specific, published experimental protocols for the safety and toxicity testing of this compound, a general protocol for handling a hazardous powdered chemical in a research setting is provided below.

General Protocol for Safe Handling of Powdered this compound
  • Preparation and Pre-handling:

    • Consult the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don the appropriate Personal Protective Equipment (PPE) as outlined in section 4.1.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound inside the chemical fume hood to minimize inhalation exposure.

    • Use a draft shield on the analytical balance to prevent air currents from affecting the measurement and dispersing the powder.

    • Handle the powder gently to avoid creating dust.

    • If transferring the powder, use a spatula and tap it gently to release the powder. Avoid pouring, which can generate dust.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If the spill is small and contained within the fume hood, carefully sweep up the solid using a brush and dustpan and place it in a sealed container for hazardous waste disposal.

    • For larger spills or spills outside of a fume hood, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves, weigh boats, and excess reagent) in a designated, sealed hazardous waste container.

    • Label the waste container clearly with the chemical name and associated hazards.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Post-handling:

    • Clean all contaminated surfaces within the fume hood.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

In the event of exposure, immediate action is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Workflow for Handling Chemicals with Limited Toxicity Data

cluster_prep Preparation Phase cluster_risk Risk Assessment & Mitigation cluster_handling Handling & Disposal cluster_emergency Emergency Preparedness start Start: New Experiment with This compound sds Consult Safety Data Sheet (SDS) start->sds lit_review Review Available Literature for Hazard Information sds->lit_review data_gap Identify Gaps in Toxicity Data (e.g., no LD50) lit_review->data_gap assume_high_tox Assume Higher Toxicity as a Precaution data_gap->assume_high_tox Data is limited ppe Select Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat assume_high_tox->ppe engineering Implement Engineering Controls: - Use Chemical Fume Hood ppe->engineering procedure Follow Safe Handling Protocol (weighing, dispensing) engineering->procedure spill_plan Have Spill Control Plan Ready procedure->spill_plan waste Segregate and Label Hazardous Waste spill_plan->waste emergency_info Know Location of Eyewash, Safety Shower, and First Aid Kit waste->emergency_info end End: Experiment Complete emergency_info->end

Caption: Risk assessment workflow for this compound.

First Aid Measures for this compound Exposure

cluster_routes Exposure Routes & Immediate Actions cluster_responses First Aid Responses exposure Exposure to This compound inhalation Inhalation (Breathing Dust/Vapor) exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion (Swallowing) exposure->ingestion resp_inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. inhalation->resp_inhale resp_skin 1. Immediately wash with soap and water for 15+ mins. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. skin->resp_skin resp_eye 1. Immediately rinse eyes with water for 15+ mins. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye->resp_eye resp_ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. ingestion->resp_ingest

Caption: First aid for different exposure routes.

References

Methodological & Application

Synthesis of Nicotinonitrile 1-Oxide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] The presented methodology is based on the oxidation of 3-cyanopyridine.

Introduction

This compound is a key building block in organic synthesis. For instance, it is a precursor for the synthesis of 2-chloro-3-cyanopyridine, a vital intermediate for various commercial products.[3] The synthesis route described herein involves the N-oxidation of the pyridine ring of nicotinonitrile. The most common and efficient method for this transformation is the reaction of 3-cyanopyridine with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[1][4][5] This method is advantageous due to its high selectivity and the relatively low cost of the reagents involved.[1][5]

Reaction Principle

The synthesis of this compound is achieved through the oxidation of 3-cyanopyridine. The reaction proceeds by the electrophilic attack of an activated oxygen species, generated from hydrogen peroxide with the aid of a catalyst and sulfuric acid, on the nitrogen atom of the pyridine ring. The overall reaction is depicted below:

Reaction Scheme:

3-Cyanopyridine + H₂O₂ --(Catalyst, H₂SO₄)--> this compound

Experimental Protocols

The following protocols are based on established and reported procedures for the synthesis of this compound.[1][4][5] Three exemplary protocols using different catalysts are provided.

Materials and Equipment:

  • 3-Cyanopyridine (Nicotinonitrile)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Catalyst: Silicomolybdic acid, Phosphomolybdic acid, or Phosphotungstic acid

  • Deionized Water

  • Reaction kettle or round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Cooling bath

  • Centrifuge or filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol 1: Synthesis using Silicomolybdic Acid Catalyst [1][4][5]

  • To a reaction kettle, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

  • Heat the mixture with stirring to a temperature of 75-85°C.

  • Slowly and uniformly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature at 75-85°C.

  • After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 8 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 15°C.

  • Isolate the solid product by centrifugation or filtration.

  • Dry the product to obtain this compound.

Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst [4]

  • In a reaction kettle, combine 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.

  • Heat the mixture with stirring to a temperature of 86-94°C.

  • Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours, while keeping the temperature between 86-94°C.

  • After the addition is complete, maintain the reaction at the same temperature for an additional 6 hours.

  • Cool the reaction mixture to below 15°C.

  • Collect the solid product via centrifugation or filtration.

  • Dry the isolated solid to yield this compound.

Protocol 3: Synthesis using Phosphotungstic Acid Catalyst [4]

  • Charge a reaction kettle with 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.

  • Heat the mixture with stirring to a temperature of 90-95°C.

  • Slowly add 750 mL of 30% hydrogen peroxide dropwise over 10 hours, maintaining the temperature at 90-95°C.

  • Once the addition is finished, continue to stir the reaction mixture at the same temperature for another 8 hours.

  • Cool the mixture to below 15°C.

  • Isolate the product by centrifugation or filtration.

  • Dry the product to obtain this compound.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

ParameterProtocol 1 (Silicomolybdic Acid)Protocol 2 (Phosphomolybdic Acid)Protocol 3 (Phosphotungstic Acid)
Yield 95.1%[1][4][5]96.1%[4]94.7%[4]
Purity (HPLC) 96.3%[1][4][5]95.3%[4]96.8%[4]
Melting Point 169-171°C[1][4][5]168-171°C[4]168-172°C[4]

Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the following diagram.

Synthesis_Workflow A Reactant Charging B Heating to Reaction Temperature A->B C Slow Addition of Hydrogen Peroxide B->C D Post-Reaction Incubation C->D E Cooling D->E F Product Isolation (Centrifugation/Filtration) E->F G Drying F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid and 30% hydrogen peroxide are corrosive and strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • The addition of hydrogen peroxide is an exothermic process; careful control of the addition rate and temperature is crucial to prevent a runaway reaction.

Conclusion

The provided protocols offer reliable and high-yielding methods for the synthesis of this compound. These procedures are scalable and utilize readily available starting materials, making them suitable for both academic research and industrial applications. The choice of catalyst may be guided by factors such as cost, availability, and desired reaction conditions. The high purity of the product obtained makes it suitable for subsequent synthetic transformations in drug development and other fields.

References

Synthesis of Nicotinonitrile 1-oxide via Oxidation of 3-cyanopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Nicotinonitrile 1-oxide (also known as 3-cyanopyridine N-oxide) through the oxidation of 3-cyanopyridine. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1]

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its synthesis is primarily achieved through the N-oxidation of 3-cyanopyridine. This process requires careful selection of oxidizing agents and catalysts to ensure high yield and purity, minimizing the formation of byproducts such as nicotinamide-N-oxide.[2][3] The protocols outlined below are designed for high-selectivity and efficiency, making them suitable for laboratory-scale synthesis and scalable for industrial production.[2][3]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄N₂O[4][5][6]
Molecular Weight120.11 g/mol [4]
CAS Number14906-64-0[4][5][6]
Melting Point168-172 °C[2][7]
IUPAC Name1-oxidopyridin-1-ium-3-carbonitrile[4]

Experimental Protocols

The following protocols are based on established methods for the oxidation of 3-cyanopyridine using hydrogen peroxide as the oxidant in the presence of a catalyst and sulfuric acid as a co-catalyst.[2][3][7]

General Experimental Workflow

The synthesis of this compound from 3-cyanopyridine generally follows the workflow depicted below. The process involves the reaction of the starting material with an oxidizing agent in the presence of a catalyst, followed by workup and purification to isolate the final product.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_analysis Analysis A Charge Reactor: - 3-Cyanopyridine - Water (Solvent) - Sulfuric Acid (Co-catalyst) - Catalyst B Heat to Reaction Temperature (75-95 °C) A->B C Add Oxidant (30% H₂O₂) Dropwise B->C D Maintain Temperature and Stir C->D E Cool Reaction Mixture (<15 °C) D->E Reaction Complete F Filter/Centrifuge to Collect Solid E->F G Dry the Product F->G H Determine Yield, Purity (HPLC), and Melting Point G->H

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis using Silicomolybdic Acid Catalyst

This protocol details the synthesis of this compound using silicomolybdic acid as a catalyst, which has been shown to provide high yield and purity.[2][3][7]

Materials:

  • 3-cyanopyridine (700 g)

  • Water (100 mL)

  • Concentrated Sulfuric Acid (7.5 g)

  • Silicomolybdic Acid (5 g)

  • 30% Hydrogen Peroxide (750 mL)

Procedure:

  • To a suitable reaction vessel, add water (100 mL), concentrated sulfuric acid (7.5 g), silicomolybdic acid (5 g), and 3-cyanopyridine (700 g) in sequence.[2][7]

  • Heat the mixture with stirring, slowly raising the temperature to 75-85 °C.[2][7]

  • Once the temperature is stable, add 30% hydrogen peroxide (750 mL) dropwise over a period of 10 hours.[2][7]

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.[2][7]

  • Cool the reaction mixture to below 15 °C.[2][7]

  • Collect the precipitated solid by centrifugation or filtration.[2][7]

  • Dry the solid to obtain this compound.[2][7]

Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst

This protocol utilizes phosphomolybdic acid as the catalyst.[7]

Materials:

  • 3-cyanopyridine (1400 g)

  • Water (200 mL)

  • Concentrated Sulfuric Acid (15 g)

  • Phosphomolybdic Acid (10 g)

  • 30% Hydrogen Peroxide (1550 mL)

Procedure:

  • Charge a reaction kettle with water (200 mL), concentrated sulfuric acid (15 g), phosphomolybdic acid (10 g), and 3-cyanopyridine (1400 g).[7]

  • Heat the mixture while stirring, and slowly raise the temperature to 86-94 °C.[7]

  • Evenly add 30% hydrogen peroxide (1550 mL) dropwise over 8 hours while maintaining the temperature.[7]

  • After the addition is complete, keep the mixture at the same temperature for an additional 6 hours.[7]

  • Cool the reaction mixture to below 15 °C.[7]

  • Isolate the product by centrifugation.[7]

  • Dry the product to yield this compound.[7]

Protocol 3: Synthesis using Phosphotungstic Acid Catalyst

This protocol employs phosphotungstic acid as the catalyst.[2][7]

Materials:

  • 3-cyanopyridine (700 g)

  • Water (100 mL)

  • Concentrated Sulfuric Acid (7.5 g)

  • Phosphotungstic Acid (6.0 g)

  • 30% Hydrogen Peroxide (750 mL)

Procedure:

  • In a reaction kettle, combine water (100 mL), concentrated sulfuric acid (7.5 g), phosphotungstic acid (6.0 g), and 3-cyanopyridine (700 g).[2][7]

  • Heat the mixture with stirring, gradually increasing the temperature to 90-95 °C.[2][7]

  • Add 30% hydrogen peroxide (750 mL) dropwise over 10 hours.[2][7]

  • Following the addition, maintain the reaction at temperature for 8 hours.[2][7]

  • Cool the mixture to below 15 °C.[2][7]

  • Collect the product by centrifugation.[2][7]

  • Dry the collected solid to obtain this compound.[2][7]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for easy comparison of their efficiencies.

ProtocolCatalystReaction Temperature (°C)Yield (%)Purity (%) (HPLC Area Normalization)Melting Point (°C)
1Silicomolybdic Acid75-8595.196.3169-171
2Phosphomolybdic Acid86-9496.195.3168-171
3Phosphotungstic Acid90-9594.796.8168-172

Logical Relationship of Reaction Components

The synthesis of this compound involves a synergistic relationship between the reactants, catalyst, and reaction conditions to achieve the desired product with high selectivity.

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Cyanopyridine 3-Cyanopyridine Product This compound 3-Cyanopyridine->Product is oxidized to H2O2 Hydrogen Peroxide (Oxidant) H2O2->Product oxidizes Catalyst Catalyst (e.g., Silicomolybdic Acid) Catalyst->Product facilitates Co-Catalyst Sulfuric Acid (Co-catalyst) Co-Catalyst->Product assists Solvent Water (Solvent) Solvent->Product provides medium Temperature Temperature (75-95 °C) Temperature->Product promotes reaction

Caption: Key components and their roles in the synthesis reaction.

Conclusion

The oxidation of 3-cyanopyridine to this compound can be achieved with high yield and purity using hydrogen peroxide as the oxidant in the presence of a suitable catalyst and sulfuric acid. The provided protocols offer robust and reproducible methods for the synthesis of this important pharmaceutical intermediate. Researchers can select the most appropriate protocol based on available reagents and desired outcomes. The use of HPLC is recommended for accurate determination of product purity.

References

Application Notes and Protocols: Synthesis of Novel Nicotinonitrile Derivatives for Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of novel nicotinonitrile derivatives as promising materials for nonlinear optical (NLO) applications. The document includes detailed experimental protocols for synthesis and NLO characterization, along with tabulated quantitative data for easy comparison of material properties.

Introduction to Nicotinonitrile Derivatives for NLO Applications

Nicotinonitrile derivatives, characterized by a pyridine ring substituted with a cyano group, have emerged as a significant class of organic materials for NLO applications. Their molecular structure, featuring a π-conjugated system, can be readily functionalized with electron-donating (D) and electron-accepting (A) groups. This "push-pull" architecture leads to a large intramolecular charge transfer upon excitation, which is a key determinant for high second-order NLO activity. The versatility in synthetic modification allows for the fine-tuning of their optical and thermal properties, making them attractive candidates for applications in optical data storage, signal processing, and frequency conversion.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized nicotinonitrile derivatives, including their Second Harmonic Generation (SHG) efficiency, photophysical properties, and thermal stability.

Table 1: Second Harmonic Generation (SHG) Efficiency of Selected Nicotinonitrile Derivatives

Compound IDStructureSHG Efficiency (%) vs. UreaReference
2b 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-(pyrrolidin-1-yl)nicotinonitrile27.89
6a 6-Amino-4-(4-dimethylaminophenyl)-2-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile182.31
6b 6-Amino-4-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile194.28
6f 6-Amino-4-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile152.08

Table 2: Photophysical and Thermal Properties of Related NLO-Active Chromophores

Compound Typeλmax (nm)Emission λmax (nm)Thermal Stability (°C)Reference
Triazine-based D-π-A~350-450~450-550> 160[1]
Coumarin-thiophene D-π-A-π-D~450-550-> 250[2]
Triazolo[1,5-a]pyridine D-π-A~350-420~450-510> 280[3]

Experimental Protocols

Synthesis of Nicotinonitrile Derivatives

3.1.1 One-Pot Synthesis of 4,6-Diaryl-2-(pyrrolidin-1-yl)nicotinonitriles (e.g., Compound 2b)

This protocol is adapted from a reported one-pot synthesis method.

Materials:

  • 1-(4-Methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (enone precursor)

  • Malononitrile

  • Pyrrolidine

  • Absolute Ethanol

  • Silica gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • Dissolve the enone precursor (1 equivalent) in absolute ethanol (20 mL).

  • Add malononitrile (1 equivalent) dropwise to the solution at room temperature.

  • Subsequently, add pyrrolidine (1 equivalent) dropwise to the reaction mixture.

  • Reflux the reaction mixture on a water bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/chloroform (1:1) mixture as the eluent to afford the desired nicotinonitrile derivative.

  • Recrystallize the product from ethanol to obtain pure crystals.

3.1.2 One-Pot Synthesis of 6-Amino-4-aryl-2-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitriles (e.g., Compound 6a)

This protocol describes a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Malononitrile

  • Pyrrolidine

  • Absolute Ethanol

  • Silica gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol (20 mL).

  • Add malononitrile (2 equivalents) dropwise to the solution at room temperature.

  • Add pyrrolidine (2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture on a water bath for 10-12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/chloroform (1:1) mixture as the eluent to furnish the polysubstituted pyridine derivative.

Characterization of NLO Properties

3.2.1 Second Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for second-order NLO properties.

Experimental Setup:

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

  • Sample holder for the powdered material (e.g., a micro-capillary tube).

  • A reference material with a known SHG efficiency (e.g., Urea or KDP powder).

  • A series of filters to block the fundamental laser wavelength and pass the second harmonic signal (e.g., at 532 nm).

  • A photodetector (e.g., a photomultiplier tube) to measure the intensity of the SHG signal.

  • An oscilloscope to display and record the signal from the photodetector.

Procedure:

  • Grind the synthesized nicotinonitrile derivative into a fine powder and pack it into a sample cell of a known path length.

  • Place the sample in the path of the incident laser beam.

  • Irradiate the sample with the high-intensity laser pulses.

  • Measure the intensity of the generated second harmonic signal using the photodetector.

  • Replace the sample with the reference material (e.g., Urea) and repeat the measurement under identical conditions.

  • The SHG efficiency of the sample is then calculated relative to the reference material.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Enone/Aldehyde, Malononitrile, Pyrrolidine) Reaction One-Pot Reaction (Reflux in Ethanol) Start->Reaction Mixing Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product Nicotinonitrile Derivative Purification->Product Pure Compound Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization Structural Analysis NLO_Test NLO Property Measurement (Kurtz-Perry Technique) Product->NLO_Test Functional Testing

Caption: General workflow for the synthesis and characterization of nicotinonitrile derivatives.

Structure-NLO Property Relationship

NLO_Structure_Property Core Nicotinonitrile Core (π-conjugated system) ICT Intramolecular Charge Transfer (ICT) Core->ICT Push-Pull Effect Donor Electron Donating Group (D) (e.g., -N(CH3)2, -OCH3, -NH2) Donor->Core Acceptor Electron Accepting Group (A) (e.g., -CN, -NO2) Acceptor->Core Hyperpolarizability High Molecular Hyperpolarizability (β) ICT->Hyperpolarizability Leads to SHG Enhanced Second Harmonic Generation (SHG) Hyperpolarizability->SHG Results in

Caption: Relationship between molecular structure and NLO properties in nicotinonitrile derivatives.

References

Application Notes & Protocols for the Quantification of Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Nicotinonitrile 1-oxide in biological matrices. The methodologies are designed to be robust, sensitive, and suitable for high-throughput screening in research and drug development settings.

Introduction

This compound, also known as 3-cyanopyridine N-oxide, is a pyridine N-oxide derivative of nicotinonitrile.[1][2] Pyridine N-oxides are metabolites of various drugs and xenobiotics and can also be synthesized as intermediates in drug manufacturing.[3][4] Accurate quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two primary analytical methods for its quantification: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

A comparison of the recommended analytical methods is presented below, followed by detailed experimental protocols.

Method Comparison
ParameterUPLC-MS/MSGC-MS with Thermal Desorption
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Thermal conversion of the N-oxide to a volatile derivative followed by gas chromatographic separation and mass spectrometric detection.
Selectivity Very HighHigh
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Throughput HighModerate
Sample Type Plasma, Urine, Microsomal IncubatesUrine, Non-aqueous samples
Derivatization Not requiredIn-situ thermal conversion

UPLC-MS/MS Method for this compound in Human Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.

Experimental Protocol

3.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

3.1.2. UPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

3.1.3. MS/MS Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Precursor Ion (m/z 121.0) > Product Ion (m/z to be determined by infusion) Internal Standard (IS): Precursor Ion (m/z 125.0) > Product Ion (m/z to be determined by infusion)
Source Parameters Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Quantitative Data Summary (Hypothetical)
AnalyteLLOQ (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)
This compound0.50.50.5 - 50095 - 105< 10

GC-MS Method for this compound in Urine

This method is an alternative for the quantification of this compound and involves a thermal conversion of the N-oxide to a more volatile compound suitable for GC analysis.

Experimental Protocol

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) and Thermal Conversion

  • Extract this compound from urine using a silica gel SPE column.

  • Elute the analyte with methanolic ammonia.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add anisole to the dried residue and heat at 150-160°C for 15 minutes to facilitate thermal rearrangement.

  • Extract the resulting derivative with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute in a suitable solvent for GC injection.

4.1.2. GC Conditions

ParameterCondition
Column Capillary column suitable for amine analysis (e.g., DB-5ms)
Injector Temperature 250°C
Oven Program Initial temperature: 100°C, hold for 1 minute. Ramp: 10°C/min to 250°C. Hold at 250°C for 5 minutes.
Carrier Gas Helium

4.1.3. MS Conditions

ParameterCondition
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the thermally converted derivative.
Quantitative Data Summary (Hypothetical)
AnalyteLLOQ (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)
This compound101010 - 100090 - 110< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation/SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms UPLC-MS/MS Method gcms GC-MS Analysis reconstitute->gcms GC-MS Method data_acq Data Acquisition lcms->data_acq gcms->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting quant->report

Caption: General experimental workflow for the quantification of this compound.

Putative Metabolic Pathway

While specific signaling pathways for this compound are not well-described in the literature, a putative metabolic pathway can be proposed based on the metabolism of related compounds. The N-oxide moiety can be reduced back to the parent pyridine, and the nitrile group can undergo hydrolysis. Cytochrome P450 enzymes are known to be involved in the metabolism of nitriles.[5][6]

putative_metabolic_pathway NNO This compound NN Nicotinonitrile NNO->NN Reduction (e.g., by gut microbiota or reductases) NN->NNO Oxidation (e.g., by CYPs, FMOs) NAM Nicotinamide NN->NAM Hydrolysis (Nitrile Hydratase) NA Nicotinic Acid NAM->NA Deamidation

Caption: A putative metabolic pathway for this compound.

Forced Degradation Studies

To ensure the developed analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.

Stress Conditions
ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 48 hours
Photolytic Degradation Drug solution exposed to UV light (254 nm) and visible light

The analytical method should be able to resolve the parent peak of this compound from all generated degradation product peaks, demonstrating its specificity and stability-indicating nature.

References

Application Notes and Protocols: Nicotinonitrile 1-Oxide as a Precursor for Nicotinic Acid N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nicotinic acid N-oxide and its derivatives, utilizing nicotinonitrile 1-oxide as a key precursor. Nicotinic acid N-oxide is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

Introduction: The Significance of Nicotinic Acid N-Oxide Derivatives

Nicotinic acid and its derivatives are crucial in numerous biological processes. Their N-oxide counterparts have garnered significant attention in medicinal chemistry due to their unique chemical properties and roles as precursors to important drugs. Notably, nicotinic acid N-oxide is a key starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and pranoprofen.[1][2] The N-oxide functional group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a strategic component in drug design.

Synthesis of this compound

The initial step in the synthesis of nicotinic acid N-oxide derivatives is the preparation of the precursor, this compound, from nicotinonitrile (also known as 3-cyanopyridine). This oxidation reaction is typically carried out using a strong oxidizing agent in an acidic medium.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is based on a method described for the high-selectivity preparation of 3-cyano-pyridine N-oxide.[3][4]

Materials:

  • Nicotinonitrile (3-cyanopyridine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Silicomolybdic acid (catalyst)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, charge deionized water, concentrated sulfuric acid, and the silicomolybdic acid catalyst.

  • Add nicotinonitrile to the mixture.

  • Heat the mixture with stirring to a temperature of 75-95 °C.

  • Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 8-10 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 6-8 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 15 °C.

  • The solid product is then collected by filtration (e.g., centrifugation).

  • Dry the collected solid to obtain this compound.

Quantitative Data:

ParameterValueReference
ReactantsNicotinonitrile, H₂O₂, H₂SO₄, Silicomolybdic acid[3][4]
Temperature75-95 °C[3][4]
Reaction Time14-18 hours[3][4]
Yield~95%[3][4]
Purity~96% (by HPLC)[3][4]

Hydrolysis of this compound to Nicotinic Acid N-Oxide

The conversion of the nitrile group in this compound to a carboxylic acid is a critical step. This hydrolysis can be achieved under either acidic or basic conditions.

Alkaline Hydrolysis

Alkaline hydrolysis is a common and effective method for converting nitriles to carboxylic acids.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from methods described for the hydrolysis of cyanopyridines.[5][6][7][8]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Deionized Water

Procedure:

  • Dissolve this compound in deionized water in a reaction vessel.

  • Heat the solution to 90-95 °C.

  • Slowly add a 40% sodium hydroxide solution to the heated mixture. The temperature should be carefully monitored and not exceed 100 °C.

  • After the addition of the base, maintain the reaction mixture at 90-95 °C for approximately 1 hour to ensure complete hydrolysis. This will yield a solution of sodium nicotinate N-oxide.

  • To isolate the nicotinic acid N-oxide, the solution is typically acidified (e.g., with HCl) to precipitate the product.

  • The precipitate is then filtered, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
ReactantsThis compound, NaOH[5]
Temperature90-95 °C[5]
Reaction Time~1 hour[5]
YieldHigh (specific yield for the N-oxide was not detailed, but the process for the non-oxidized analog is high yielding)[5]
Acidic Hydrolysis

Acid-catalyzed hydrolysis provides an alternative route to nicotinic acid N-oxide.

Experimental Protocol: Acidic Hydrolysis

This protocol is a general representation of acid-catalyzed nitrile hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a reaction vessel, suspend this compound in water.

  • Slowly add a concentrated acid (e.g., sulfuric acid) to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the nicotinic acid N-oxide.

  • Filter, wash, and dry the product.

Application Example: Precursor to Pharmaceutical Ingredients

Nicotinic acid N-oxide is a versatile intermediate. For instance, it is a precursor in the synthesis of 2-chloronicotinic acid, a key intermediate for several agrochemicals and pharmaceuticals.[4] The N-oxide activates the pyridine ring, facilitating nucleophilic substitution reactions.

Visualizations

Overall Synthesis Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization Nicotinonitrile Nicotinonitrile Oxidation Oxidation (H₂O₂, H₂SO₄, Catalyst) Nicotinonitrile->Oxidation NN_Oxide This compound Oxidation->NN_Oxide Hydrolysis Hydrolysis (Acid or Base) NN_Oxide->Hydrolysis NA_Oxide Nicotinic Acid N-Oxide Hydrolysis->NA_Oxide Derivatization Further Reactions NA_Oxide->Derivatization APIs APIs (e.g., Niflumic Acid) Derivatization->APIs

Caption: Workflow for the synthesis of Nicotinic Acid N-Oxide derivatives.

Reaction Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Nicotinonitrile Nicotinonitrile NN_Oxide This compound Nicotinonitrile->NN_Oxide H₂O₂ / H₂SO₄ NA_Oxide Nicotinic Acid N-Oxide NN_Oxide->NA_Oxide H₃O⁺ or OH⁻

Caption: Key reaction steps from Nicotinonitrile to Nicotinic Acid N-Oxide.

References

Application Notes: Continuous Flow Microreactor for Pyridine N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine N-oxides are crucial intermediates in organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and materials science.[1][2][3] Traditional batch synthesis of these compounds often involves challenges related to safety, scalability, and efficiency. Continuous flow microreactor technology offers a compelling alternative, providing precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for potentially hazardous reactions.[4] This document provides detailed application notes and protocols for the continuous flow synthesis of pyridine N-oxides, targeted at researchers, scientists, and drug development professionals.

Advantages of Microreactor Technology for Pyridine N-Oxide Synthesis

Utilizing microreactors for the N-oxidation of pyridines presents several key advantages over conventional batch processes:

  • Enhanced Safety: The small reactor volume minimizes the accumulation of potentially explosive intermediates and allows for better management of exothermic reactions.[2][5]

  • Improved Efficiency and Yield: The high surface-to-volume ratio in microreactors facilitates superior heat and mass transfer, leading to faster reaction times and higher product yields, often up to 99%.[1][6][7][8]

  • Precise Process Control: Microreactors enable tight control over reaction parameters such as temperature, pressure, and residence time, resulting in better product selectivity and reproducibility.[4]

  • Scalability: The scale-up of microreactor processes is generally more straightforward than batch processes, as it often involves parallelization ("numbering-up") of multiple microreactors.[1][6]

  • Greener Chemistry: Continuous flow processes can reduce solvent and reagent consumption and minimize waste generation, aligning with the principles of green chemistry.[1][6][7][8]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the continuous flow synthesis of pyridine N-oxide.

experimental_workflow Reagent_Prep Reagent Preparation - Pyridine Derivative Solution - Oxidant Solution Pumps Syringe Pumps Reagent_Prep->Pumps Load Reagents Mixing_Point T-Mixer Pumps->Mixing_Point Controlled Flow Rate Microreactor Packed-Bed Microreactor Mixing_Point->Microreactor Reaction Mixture Quenching Quenching Solution Microreactor->Quenching Product Stream Collection Product Collection Quenching->Collection Analysis Analysis (HPLC, NMR) Collection->Analysis

Caption: Experimental workflow for continuous flow pyridine N-oxide synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Pyridine N-Oxidation in a Microreactor
Pyridine DerivativeOxidizing SystemTemperature (°C)Residence TimeYield (%)Reference
PyridineH₂O₂ / Acetic Acid13030 min100[5]
PyridineTS-1 / H₂O₂ in MethanolNot SpecifiedNot Specified>99[1][6][7][8]
2-BromopyridineH₂O₂ / Acetic Acid13030 min15[5]
2-HydroxypyridineCatalytic Oxidation / H₂O₂Not SpecifiedNot Specified>90[9]
Pyridine N-oxide (Nitration)HNO₃ / H₂SO₄6515 min>83[10]
Table 2: Comparison of Batch vs. Microreactor Synthesis of Pyridine N-Oxides
Pyridine DerivativeMethodReagentReaction TimeConversion (%)Reference
PyridineBatchH₂O₂ / Acetic AcidNot Specified34[5]
PyridineMicroreactorH₂O₂ / Acetic Acid30 min100[5]
2-BromopyridineBatchH₂O₂ / Acetic AcidNot Specified2[5]
2-BromopyridineMicroreactorH₂O₂ / Acetic Acid30 min15[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of pyridine N-oxide using a continuous flow microreactor with a titanium silicalite (TS-1) packed-bed and hydrogen peroxide as the oxidant. This method has been shown to be highly efficient and green.[1][6][7][8]

Materials and Equipment
  • Reagents:

    • Pyridine (or substituted pyridine derivative)

    • Hydrogen peroxide (30% aqueous solution)

    • Methanol (solvent)

    • Titanium silicalite (TS-1) catalyst

  • Equipment:

    • Continuous flow microreactor system

    • Two high-precision syringe pumps

    • Packed-bed microreactor column (e.g., stainless steel or glass)

    • T-mixer

    • Back pressure regulator

    • Temperature controller and heating module

    • Product collection vial

    • Analytical equipment (e.g., HPLC, GC-MS, NMR)

Experimental Setup Workflow Diagram

experimental_setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis Pyridine_Sol Pyridine in Methanol Pump_A Syringe Pump A Pyridine_Sol->Pump_A H2O2_Sol H₂O₂ in Methanol Pump_B Syringe Pump B H2O2_Sol->Pump_B TMixer T-Mixer Pump_A->TMixer Pump_B->TMixer Reactor TS-1 Packed-Bed Microreactor TMixer->Reactor Heater Heating Module BPR Back Pressure Regulator Reactor->BPR Collection_Vial Product Collection BPR->Collection_Vial

Caption: Continuous flow microreactor setup for pyridine N-oxide synthesis.

Protocol
  • Catalyst Packing: Carefully pack the microreactor column with the TS-1 catalyst, ensuring a uniform bed to prevent channeling.

  • Reagent Preparation:

    • Prepare a solution of the pyridine derivative in methanol at the desired concentration.

    • Prepare a solution of hydrogen peroxide in methanol. Caution: Handle hydrogen peroxide with appropriate personal protective equipment.

  • System Assembly:

    • Assemble the microreactor system as depicted in the workflow diagram.

    • Ensure all connections are secure to prevent leaks.

    • Set the desired temperature for the microreactor using the heating module.

  • Reaction Initiation:

    • Prime the pumps and lines with the respective reagent solutions to remove any air bubbles.

    • Set the desired flow rates on the syringe pumps to control the residence time and stoichiometry.

    • Start the pumps simultaneously to introduce the reagents into the T-mixer and subsequently into the packed-bed microreactor.

  • Steady State and Collection:

    • Allow the system to reach a steady state, which is typically achieved after a few reactor volumes have passed through.

    • Collect the product stream in a vial. For quantitative analysis, it is advisable to discard the initial output until the steady state is reached.

  • Quenching and Work-up:

    • The collected product stream can be quenched if necessary, for example, by adding a reducing agent to destroy any unreacted hydrogen peroxide.

    • The pyridine N-oxide product can be isolated using standard laboratory procedures such as solvent evaporation or extraction. For the synthesis of 2-hydroxypyridine-N-oxide, a continuous post-treatment involving acid crystallization can be employed to obtain a high-quality solid product.[9]

  • Analysis:

    • Analyze the product mixture using appropriate analytical techniques (e.g., HPLC, GC-MS, ¹H NMR) to determine the conversion, yield, and selectivity.

Conclusion

The continuous flow microreactor setup provides a robust and efficient platform for the synthesis of pyridine N-oxides. The enhanced safety, precise control over reaction parameters, and improved yields make it an attractive technology for both academic research and industrial-scale production.[1][6][7] The protocols and data presented here offer a comprehensive guide for researchers looking to adopt this modern synthetic methodology.

References

The Pivotal Role of Nicotinonitrile 1-Oxide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, has emerged as a versatile and highly reactive building block in the synthesis of a wide array of bioactive heterocyclic compounds. Its utility primarily stems from its function as a 1,3-dipole in cycloaddition reactions, providing a direct and efficient route to novel five-membered heterocycles. These resulting scaffolds, particularly isoxazoles and isoxazolines, are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Application Notes

This compound is a valuable reagent for the construction of isoxazole and isoxazoline rings, which are core structures in numerous bioactive compounds. The primary synthetic strategy involves the [3+2] cycloaddition reaction, where the nitrile oxide functionality of this compound reacts with a dipolarophile, typically an alkene or an alkyne, to form the corresponding heterocyclic ring.

The pyridine moiety of this compound is retained in the final product, offering several advantages. The nitrogen atom in the pyridine ring can be a key site for hydrogen bonding interactions with biological targets. Furthermore, the pyridine ring can be readily functionalized, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The bioactivity of the resulting heterocyclic compounds is diverse. For instance, isoxazole derivatives have been reported to exhibit potent anticancer activity against various cell lines, including human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7). The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.

Key Synthetic Transformation: 1,3-Dipolar Cycloaddition

The cornerstone of this compound's utility is its participation in 1,3-dipolar cycloaddition reactions. This reaction allows for the efficient construction of five-membered heterocyclic rings with a high degree of atom economy.

reagent1 This compound (1,3-Dipole) product Bioactive Heterocycle (Isoxazoline or Isoxazole) reagent1->product [3+2] Cycloaddition reagent2 Dipolarophile (Alkene or Alkyne) reagent2->product

Caption: General scheme of a 1,3-dipolar cycloaddition reaction.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound and a representative example of its application in the synthesis of a bioactive heterocyclic compound.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from nicotinonitrile.

Materials:

  • Nicotinonitrile

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Round-bottom flask with ground-glass joint

  • Air condenser

  • Steam bath

  • Distillation apparatus

  • Erlenmeyer flask

  • Ethyl alcohol

  • Acetone

  • Ether

Procedure:

  • In a 2-L round-bottomed flask, dissolve 100 g (0.82 mole) of powdered nicotinonitrile in 1 L of glacial acetic acid, warming on a steam bath to obtain a clear solution.

  • To this solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide.

  • Attach an air condenser and heat the mixture on a steam bath for 3.5 hours.

  • Distill the reaction mixture under reduced pressure (80–100 mm).

  • After distilling approximately 600–700 mL, dilute the mixture with 150–200 mL of distilled water and continue the distillation.

  • As the product begins to separate near the end of the distillation, reduce the pressure to 20 mm and continue until almost dry.

  • Transfer the wet solid to a 1-L Erlenmeyer flask. Wash the remaining solid from the reaction flask with a small amount of distilled water and add it to the Erlenmeyer flask.

  • Dissolve the solid in the minimum amount of boiling water.

  • Remove from heat and add 50 mL of ethyl alcohol.

  • Allow the flask to cool slowly to room temperature, and then cool to 5°C overnight.

  • Filter the solid product and wash with cold alcohol, followed by acetone, and finally ether.

  • The yield of this compound is typically high.

start Dissolve Nicotinonitrile in Acetic Acid step2 Add H2O2 start->step2 step3 Heat on Steam Bath step2->step3 step4 Reduced Pressure Distillation step3->step4 step5 Crystallization step4->step5 end Isolate this compound step5->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a 3-(3-pyridyl)isoxazoline Derivative

This protocol provides a general method for the 1,3-dipolar cycloaddition of this compound with an alkene to synthesize a bioactive isoxazoline derivative. Note: As direct literature examples for the cycloaddition of this compound are scarce, this protocol is a generalized procedure based on known reactions of other nitrile oxides.

Materials:

  • This compound

  • Alkene (dipolarophile)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the alkene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-(3-pyridyl)isoxazoline derivative.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

start Dissolve this compound and Alkene in Solvent step2 Reflux Reaction Mixture start->step2 step3 Monitor by TLC step2->step3 step4 Work-up and Solvent Removal step3->step4 step5 Purification by Column Chromatography step4->step5 end Characterize Product step5->end

Caption: Workflow for the synthesis of a 3-(3-pyridyl)isoxazoline.

Data Presentation

The following tables summarize representative quantitative data for bioactive heterocyclic compounds synthesized from nicotinonitrile derivatives.

Table 1: Synthesis of Bioactive Nicotinonitrile Derivatives

CompoundSynthetic MethodReagentsYield (%)Reference
Pyrido[2,3-d]pyrimidine derivativeIntramolecular heterocyclizationo-aminonicotinonitrile, acylating/thioacylating agentNot specified[1]
Thieno[2,3-b]pyridine derivativesCyclizationNicotinamide derivatives, active halo compoundsNot specified[2]
1,2-Dihydropyridin-3-carbonitrile derivativesMulticomponent reactionAldehyde, malononitrile, ketone, ammonium acetate39-62[3]

Table 2: In Vitro Cytotoxicity of Bioactive Heterocyclic Compounds (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer)0.57[1]
Pyrido[2,3-d]pyrimidine 11 MCF-7 (Breast Cancer)1.31[1]
Pyrido[2,3-d]pyrimidine 4 HepG2 (Liver Cancer)1.13[1]
Pyrido[2,3-d]pyrimidine 11 HepG2 (Liver Cancer)0.99[1]
Nicotinamide derivative 3b HCT-116 (Colon Cancer)Data presented as dose-dependent suppression[2]
Nicotinamide derivative 4c HCT-116 (Colon Cancer)Data presented as dose-dependent suppression[2]
Nicotinonitrile derivative 18 Not specifiedNot specified[3]
Nicotinonitrile derivative 19 Not specifiedNot specified[3]

Table 3: PIM-1 Kinase Inhibitory Activity

CompoundIC₅₀ (nM)% InhibitionReference
Pyrido[2,3-d]pyrimidine 4 11.497.8[1]
Pyrido[2,3-d]pyrimidine 10 17.294.6[1]
Staurosporine (control)16.795.6[1]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by bioactive compounds derived from this compound.

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits inhibitor Bioactive Heterocycle (e.g., from this compound) inhibitor->mtor Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Alkaline Hydrolysis of Nicotinonitrile 1-Oxide to Nicotinamide-1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide-1-oxide, a metabolite of nicotinamide (Vitamin B3), is a compound of interest in pharmaceutical and biological research. One established method for its synthesis is the alkaline hydrolysis of nicotinonitrile 1-oxide.[1] This process offers a direct conversion of the nitrile functional group to a primary amide. The reaction is typically carried out in an aqueous solution of an alkali metal hydroxide. Careful control of reaction conditions is crucial to maximize the yield of nicotinamide-1-oxide and minimize the formation of byproducts such as nicotinic acid 1-oxide, which can result from over-hydrolysis.

This document provides detailed application notes and experimental protocols for the alkaline hydrolysis of this compound to nicotinamide-1-oxide.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the alkaline hydrolysis of nicotinonitrile to nicotinamide, which can be adapted for the N-oxide derivative. Yields for the conversion of nicotinonitrile to nicotinamide have been reported to be in the range of 95% to 99.5% in continuous processes.[2]

ParameterConditionExpected Outcome/Remarks
Base 1% - 20% aq. Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Higher concentrations may increase the rate of hydrolysis but also the risk of over-hydrolysis to the carboxylic acid. A 1-10% solution is more typical.[2]
Temperature 35°C - 100°CHigher temperatures accelerate the reaction but may also promote the formation of byproducts.
Reaction Time 1 - 9 hoursReaction progress should be monitored to determine the optimal time.
Substrate Conc. 20% - 85% (w/w) in aqueous mediumHigher concentrations can improve throughput but may require more efficient heat and mass transfer.
Yield >95% (for nicotinamide)High yields are achievable with careful control of reaction parameters.[2]

Experimental Protocols

This section outlines two detailed protocols for the alkaline hydrolysis of this compound.

Protocol 1: Batch Hydrolysis using Aqueous Sodium Hydroxide

This protocol is a standard batch process suitable for laboratory-scale synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets or a standardized solution

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in deionized water to a concentration of 20-60% (w/w).

  • Addition of Base: While stirring, add a 10% aqueous solution of sodium hydroxide. The molar ratio of NaOH to this compound should be catalytic, typically in the range of 0.3 to 5 moles of NaOH per 100 moles of the nitrile.[2] The base can be added all at once at the beginning or in portions throughout the reaction.

  • Reaction: Heat the mixture to a temperature between 50°C and 80°C with continuous stirring.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion to the amide and minimal formation of the carboxylic acid byproduct.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture to a pH of approximately 7.0 by the slow addition of hydrochloric acid.

    • The product can be isolated by extraction with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude nicotinamide-1-oxide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Mild Hydrolysis using Sodium Peroxide

This protocol is a milder alternative, which can be beneficial for sensitive substrates.

Materials:

  • This compound

  • Sodium peroxide

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Ether or other suitable organic solvent for extraction

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Reaction Setup: In a beaker or flask, suspend this compound in deionized water.

  • Reaction: Heat the mixture to 50°C in a water bath with stirring.[3]

  • Addition of Sodium Peroxide: Add sodium peroxide in very small portions (a few grains at a time) to the heated suspension.[3] The mixture will turn cloudy and fizz upon addition. Wait for the solution to clear before adding the next portion.[3]

  • Monitoring: The reaction is considered complete when the starting material, which may be an immiscible solid or oil, fully dissolves to form a single layer.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ether to remove any unreacted nitrile.[3]

    • Slowly acidify the aqueous layer to pH 5 with concentrated HCl.[3]

    • Extract the product with ether or another suitable organic solvent.[3]

    • Dry the combined organic extracts and evaporate the solvent to yield the product.[3]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reactants Reactants cluster_product Product This compound This compound Nicotinamide-1-Oxide Nicotinamide-1-Oxide This compound->Nicotinamide-1-Oxide Alkaline Hydrolysis Alkali (e.g., NaOH) Alkali (e.g., NaOH) Water Water

Caption: Chemical transformation of this compound.

G start Start dissolve Dissolve this compound in Water start->dissolve add_base Add Aqueous Alkali (e.g., NaOH) dissolve->add_base heat Heat Reaction Mixture (50-80°C) add_base->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor workup Reaction Work-up (Cool, Neutralize) monitor->workup Reaction Complete extract Extract Product with Organic Solvent workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Recrystallization dry->purify end End purify->end

Caption: Experimental workflow for alkaline hydrolysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nicotinonitrile 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Nicotinonitrile 1-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct oxidation of 3-cyanopyridine (nicotinonitrile). This is typically achieved using an oxidizing agent, most commonly hydrogen peroxide, in the presence of a catalyst.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the reaction conditions, including the choice of catalyst, solvent, and temperature. Reported yields can be as high as 95-96% under optimized conditions.[1][2]

Q3: What is the primary side product formed during the synthesis?

A3: A common side product is nicotinamide-N-oxide, which can be formed if the nitrile group is hydrolyzed during the reaction.[1][3] The formation of this impurity can complicate the purification process and reduce the overall yield of the desired product.

Q4: How can I purify the final product?

A4: Purification is typically achieved through filtration and drying of the precipitated product. After the reaction is complete, the mixture is cooled, allowed to stand, and then filtered. The collected solid is then dried to obtain this compound.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Inefficient oxidation. - Suboptimal reaction temperature. - Incorrect concentration of reactants. - Formation of side products.- Optimize Catalyst: Experiment with different catalysts such as silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid.[2][3] - Control Temperature: Maintain the reaction temperature within the optimal range of 75-95 °C.[3] - Adjust Reactant Ratios: Ensure the molar ratio of hydrogen peroxide to nicotinonitrile is appropriate, typically 1.0-1.2 times the mass of nicotinonitrile. - Minimize Side Reactions: Slowly add the hydrogen peroxide over a prolonged period (12-18 hours) to control the reaction rate and minimize the formation of nicotinamide-N-oxide.
Product Contamination with Nicotinamide-N-oxide - Presence of excess water. - High reaction temperature leading to hydrolysis.- Use a Co-catalyst: Employ sulfuric acid as a co-catalyst to promote the desired N-oxidation and suppress hydrolysis. - Strict Temperature Control: Maintain the reaction temperature strictly within the recommended range.
Difficulty in Product Isolation - Incomplete precipitation. - Product solubility in the reaction mixture.- Ensure Complete Cooling: Cool the reaction mixture to below 15 °C to maximize precipitation before filtration.[2] - Allow Sufficient Time for Crystallization: Let the cooled mixture stand for an adequate amount of time to allow for complete crystallization.
Colored Product - Oxidation of the product due to prolonged heating.- Avoid Overheating: Do not distill the reaction mixture to complete dryness, as this can expose the solid product to prolonged high temperatures.[4]

Quantitative Data Summary

The following table summarizes the reported yields of this compound synthesis under different catalytic conditions.

CatalystOxidizing AgentCo-catalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Silicomolybdic acid30% Hydrogen PeroxideWater, Sulfuric acid75-8518 (10h addition + 8h incubation)95.196.3[1]
Phosphomolybdic acid30% Hydrogen PeroxideWater, Sulfuric acid86-9414 (8h addition + 6h incubation)96.195.3[2]
Phosphotungstic acid30% Hydrogen PeroxideWater, Sulfuric acid90-9518 (10h addition + 8h incubation)94.796.8[2]

Experimental Protocols

Detailed Methodology for Synthesis using Silicomolybdic Acid Catalyst[1]
  • Reaction Setup: In a reaction flask, add 700g of nicotinonitrile, 5g of silicomolybdic acid, 100mL of water, and 7.5g of concentrated sulfuric acid.

  • Heating: Heat the mixture to a temperature of 75-85 °C.

  • Addition of Oxidant: Slowly and uniformly add 750mL of 30% hydrogen peroxide dropwise over a period of 10 hours while maintaining the reaction temperature.

  • Incubation: After the addition is complete, continue to incubate the reaction mixture for an additional 8 hours at the same temperature.

  • Cooling and Isolation: Cool the reaction mixture to below 15 °C.

  • Filtration and Drying: Isolate the precipitated solid by centrifugation or filtration and dry the product to obtain this compound.

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants: Nicotinonitrile, Catalyst, Water, Sulfuric Acid start->reactants heating 2. Heat to 75-95 °C reactants->heating addition 3. Add 30% H2O2 (12-18 hours) heating->addition incubation 4. Incubate at 75-95 °C addition->incubation cooling 5. Cool to <15 °C incubation->cooling isolation 6. Filter and Dry cooling->isolation product This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Problem: Low Yield cause1 Inefficient Oxidation? low_yield->cause1 cause2 Suboptimal Temperature? low_yield->cause2 cause3 Side Reactions? low_yield->cause3 solution1 Solution: Optimize Catalyst cause1->solution1 solution2 Solution: Maintain 75-95 °C cause2->solution2 solution3 Solution: Slow H2O2 Addition cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Identifying and minimizing byproducts in nicotinonitrile oxidation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nicotinonitrile Oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common challenges encountered during the oxidation of nicotinonitrile (3-cyanopyridine).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of nicotinonitrile oxidation?

The primary product of the controlled oxidation of nicotinonitrile, typically using an oxidant like hydrogen peroxide (H₂O₂), is 3-cyanopyridine N-oxide .[1] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-AIDS drug nevirapine and herbicides.[2]

Q2: What is the most common byproduct in this reaction, and why does it form?

The most frequently encountered byproduct is nicotinamide-N-oxide .[2][3][4] This byproduct forms when the nitrile group (-C≡N) of either the starting material or the N-oxide product undergoes hydrolysis to an amide group (-CONH₂). This side reaction is often facilitated by the presence of water in the reaction medium, especially under acidic or basic conditions at elevated temperatures.

Q3: How can I minimize the formation of nicotinamide-N-oxide?

Minimizing the hydrolysis of the nitrile group is key to improving the yield and purity of 3-cyanopyridine N-oxide. Key strategies include:

  • Catalyst Selection : Employing specific catalysts such as silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid can significantly increase selectivity for the desired N-oxide.[2]

  • Controlled Temperature : Maintaining the reaction temperature within an optimal range, typically between 75-95°C, is crucial.[4]

  • Slow Oxidant Addition : Adding the oxidant (e.g., 30% hydrogen peroxide) dropwise over an extended period (e.g., 8-12 hours) helps to control the reaction rate and exotherm, reducing the likelihood of side reactions.[2][4]

  • Use of Co-catalysts : Sulfuric acid is often used as an auxiliary catalyst to promote efficient N-oxidation while managing the reaction medium's properties.[3]

Q4: What analytical methods are best for identifying and quantifying byproducts?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the reaction mixture.[2]

  • For Identification : Coupling HPLC with Mass Spectrometry (HPLC-MS) allows for the definitive identification of byproducts by providing molecular weight information.[5]

  • For Quantification : HPLC with a Diode Array Detector (DAD) or a UV detector is ideal for quantifying the starting material, the desired product, and major byproducts. A C18 reversed-phase column is typically used for separation.[6][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield of 3-Cyanopyridine N-oxide

Your reaction results in a low yield of the desired product, with significant amounts of starting material remaining or a high prevalence of byproducts.

Logical Troubleshooting Workflow

A systematic approach is crucial for diagnosing the cause of low yield. The following workflow helps pinpoint the issue.

G cluster_start Problem Identification cluster_analysis Analysis Phase cluster_diagnosis Diagnosis Phase cluster_solution Solution Phase start Low Yield or High Impurity Detected analyze 1. Analyze Crude Reaction Mixture by HPLC-MS/DAD start->analyze identify 2. Identify All Components (Starting Material, Product, Byproducts) analyze->identify diagnosis 3. Quantify Components & Determine Cause identify->diagnosis cause1 High Unreacted Starting Material diagnosis->cause1 Incomplete Reaction cause2 High Nicotinamide-N-oxide Byproduct diagnosis->cause2 Nitrile Hydrolysis cause3 Other Unexpected Byproducts diagnosis->cause3 Contamination/ Side Reactions solution1 Optimize Reaction Time/Temp Increase Oxidant Stoichiometry cause1->solution1 solution2 Optimize Catalyst & Temp Control H₂O₂ Addition Rate Ensure Anhydrous Conditions cause2->solution2 solution3 Check Purity of Starting Materials Run Reaction Under Inert Atmosphere cause3->solution3

Troubleshooting workflow for low-yield oxidation reactions.
Problem 2: Multiple Unexpected Peaks in HPLC Chromatogram

Your HPLC analysis shows several peaks that do not correspond to the starting material, desired product, or the common nicotinamide-N-oxide byproduct.

Possible Causes & Solutions:

  • Contaminated Starting Materials : Impurities in the initial nicotinonitrile or solvent can lead to unexpected side reactions.

    • Solution : Verify the purity of your starting nicotinonitrile using a reference standard. Use fresh, high-purity, or distilled solvents.[8]

  • Product/Reactant Degradation : Harsh conditions (e.g., excessively high temperature or prolonged reaction time) can cause the pyridine ring to degrade.

    • Solution : Re-evaluate your reaction temperature and duration. Perform a time-course study by taking aliquots at different intervals to find the optimal reaction time before degradation becomes significant.

  • Uncontrolled Exotherm : The reaction between hydrogen peroxide and the catalyst can be exothermic. A rapid temperature increase can lead to a loss of selectivity.

    • Solution : Ensure efficient stirring and external cooling (e.g., an ice bath) during the dropwise addition of hydrogen peroxide to maintain the target temperature.[9]

  • Atmospheric Oxidation : If the reaction is sensitive, exposure to air at high temperatures could cause unwanted side oxidations.

    • Solution : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[8]

Data Presentation

The following tables summarize reaction conditions from patent literature aimed at maximizing the yield of 3-cyanopyridine N-oxide while minimizing byproduct formation.

Table 1: Comparison of Catalysts for Nicotinonitrile Oxidation

CatalystTemp (°C)H₂O₂ Addition Time (h)Post-Addition Time (h)Yield (%)Purity (%) (by HPLC)Reference
Silicomolybdic Acid75-8510895.196.3[2]
Phosphomolybdic Acid86-948696.195.3[2]
Phosphotungstic Acid90-9510894.796.8[2]

Experimental Protocols & Pathways

Reaction Pathway

The desired reaction is the N-oxidation of the pyridine ring. The primary competing reaction is the hydrolysis of the nitrile group.

G A Nicotinonitrile (3-Cyanopyridine) B Desired Product: 3-Cyanopyridine N-Oxide A->B Oxidation (H₂O₂, Catalyst) C Byproduct: Nicotinamide-N-Oxide A->C Hydrolysis then Oxidation D Nicotinamide A->D Nitrile Hydrolysis (H₂O, Heat) B->C Nitrile Hydrolysis (H₂O, Heat) D->C Oxidation (H₂O₂, Catalyst)

Primary reaction and byproduct formation pathways.
Protocol 1: Selective N-Oxidation of Nicotinonitrile

This protocol is adapted from methods designed for high selectivity and yield.[2][4]

  • Reaction Setup : To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add nicotinonitrile (1.0 eq), water, sulfuric acid (as co-catalyst), and a catalyst (e.g., silicomolybdic acid, ~0.7% by weight of nicotinonitrile).

  • Heating : Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).

  • Oxidant Addition : Once the temperature is stable, begin the slow, dropwise addition of 30% hydrogen peroxide (1.0-1.2 eq) via the addition funnel over 10-12 hours. Maintain the internal temperature within ±2°C of the setpoint throughout the addition.

  • Reaction Monitoring : After the addition is complete, maintain the reaction at temperature for an additional 6-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC to confirm the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to below 15°C. The product, 3-cyanopyridine N-oxide, will precipitate as a solid.

  • Isolation : Collect the solid product by filtration or centrifugation. Wash the solid with cold water and dry it under a vacuum to obtain the final product.

Protocol 2: HPLC Analysis of Reaction Mixture

This is a general method for separating nicotinonitrile and its potential oxidation and hydrolysis products.[5][6]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration (e.g., ~10-50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System & Column : Use a standard HPLC system with a DAD or UV detector.

    • Column : C18 reversed-phase, 5 µm, 4.6 x 250 mm.

  • Mobile Phase : An isocratic or gradient system can be used. A starting point could be a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted). A typical mobile phase composition is Acetonitrile:Methanol:Water:Formic Acid (700:190:110:1, v/v/v/v).[5]

  • Run Conditions :

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Detection Wavelength : Monitor at a wavelength suitable for all compounds, such as 260 nm.

    • Column Temperature : 30°C.

  • Data Analysis : Identify peaks by comparing their retention times with those of pure reference standards for nicotinonitrile, 3-cyanopyridine N-oxide, nicotinamide, and nicotinic acid. Quantify each component by creating a calibration curve from the reference standards.

References

Technical Support Center: Purification of Crude Nicotinonitrile 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotinonitrile 1-oxide. Effective purification of this compound is critical for accurate downstream applications and research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity encountered during the synthesis of this compound is nicotinamide-N-oxide. This arises from the hydrolysis of the nitrile functional group. Unreacted starting materials and other side-products may also be present depending on the synthetic route.

Q2: Why is this compound difficult to purify using standard reverse-phase chromatography?

A2: this compound is a highly polar compound. Standard C18 reverse-phase columns may show poor retention of such polar molecules, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[1] For successful separation using reverse-phase HPLC, a mobile phase with a very low organic solvent concentration and a pH above 8 may be necessary.[1]

Q3: What are the recommended general approaches for purifying crude this compound?

A3: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q4: Are there any stability concerns I should be aware of during purification?

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the selected solvent.Use a lower-boiling point solvent or a solvent mixture in which the compound is less soluble.
Poor recovery The compound is too soluble in the cold solvent. Too much solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Reduce the volume of the solvent by evaporation before cooling.
No crystal formation The solution is not sufficiently saturated. The solution is supersaturated but requires nucleation.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Crystals are still impure Inefficient removal of impurities during filtration. Impurities co-crystallized with the product.Ensure complete dissolution of the desired compound in the hot solvent, leaving insoluble impurities behind for hot filtration. Ensure slow cooling to minimize the trapping of impurities in the crystal lattice. Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography Issues
ProblemPossible CauseSolution
Compound does not elute from the column (silica gel) The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane is a good starting point. For very polar compounds, using up to 100% methanol in a neutral or acidic mobile phase may be necessary.[2]
Poor separation of product and impurities Inappropriate solvent system. Column was not packed properly.Perform small-scale TLC experiments to determine an optimal solvent system that provides good separation (Rf values ideally between 0.2 and 0.5). Ensure the column is packed uniformly to avoid channeling. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds that are difficult to separate on standard silica.[1][2]
Compound streaks on the column The compound is interacting too strongly with the stationary phase. The compound is not fully dissolved in the mobile phase when loaded.Add a small amount of a more polar solvent or a modifier (e.g., a trace of acid or base, depending on the compound's nature) to the mobile phase. Ensure the crude material is fully dissolved in a minimum amount of the initial mobile phase before loading onto the column.

Experimental Protocols

Recrystallization Protocol (Starting Point)

Based on the protocol for the closely related nicotinamide-1-oxide, a water/ethanol solvent system is a promising starting point.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add ethanol until a slight turbidity persists. Re-heat gently until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (Starting Point)

Given the polar nature of this compound, a polar stationary phase like silica gel with a relatively polar mobile phase is recommended.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity. A good starting point is a gradient of methanol in dichloromethane (DCM).

    • Begin with 100% DCM.

    • Gradually increase the methanol content (e.g., 1%, 2%, 5%, 10% methanol in DCM).

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

  • Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes available data from a patent on the synthesis of this compound. Note that this data reflects the product after centrifugation and drying, not necessarily after a dedicated purification step like recrystallization or column chromatography.

ParameterValueReference
Yield 95.1% - 96.1%[4]
Purity (by HPLC) 95.3% - 96.8%[4]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound dissolved Hot Saturated Solution crude->dissolved Dissolve solvent Minimum Hot Solvent solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling Clear Solution crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., DCM/Methanol) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Nicotinonitrile 1-oxide Purification recrystallization Attempt Recrystallization start->recrystallization column Run Column Chromatography start->column oiling_out Oiling Out? recrystallization->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes impure_crystals Still Impure? low_recovery->impure_crystals No reduce_solvent Reduce Solvent Volume low_recovery->reduce_solvent Yes slow_cool Ensure Slow Cooling/ Re-wash Crystals impure_crystals->slow_cool Yes end_node Pure Product impure_crystals->end_node No change_solvent->recrystallization reduce_solvent->recrystallization slow_cool->recrystallization no_elution No Elution? column->no_elution poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes poor_separation->end_node No increase_polarity->column optimize_solvent->column

References

Technical Support Center: Scaling Up Nicotinonitrile 1-Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Nicotinonitrile 1-oxide (also known as 3-cyanopyridine N-oxide).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The main challenges include managing the exothermic nature of the oxidation reaction to prevent thermal runaway, ensuring consistent mixing to achieve uniform reaction conditions, controlling the formation of byproducts, and implementing safe handling procedures for oxidizing agents at a larger scale.

Q2: What is the most common byproduct in this compound synthesis and how can it be minimized?

A2: The most common byproduct is Nicotinamide 1-oxide, formed by the hydrolysis of the nitrile group of either the starting material or the product.[1][2] To minimize its formation, it is crucial to control the reaction temperature and duration. Overly high temperatures or prolonged reaction times can favor the hydrolysis of the nitrile group.

Q3: What are the recommended safety precautions for large-scale this compound production?

A3: Given the use of strong oxidizing agents like hydrogen peroxide, stringent safety measures are necessary. All personnel should be equipped with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves. The reaction should be conducted in a well-ventilated area, and emergency cooling systems should be in place to manage any potential thermal runaway.

Q4: How does the choice of catalyst affect the synthesis of this compound at scale?

A4: The catalyst plays a crucial role in the efficiency and selectivity of the oxidation reaction. Catalysts like silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid can promote the desired N-oxidation while minimizing the formation of byproducts.[1] The catalyst loading and activity are critical parameters that need to be optimized and maintained during scale-up to ensure consistent product quality and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal catalyst activity or concentration.- Loss of product during workup and purification.- Monitor the reaction progress using techniques like HPLC to ensure completion.- Optimize reaction temperature and time for the specific scale.- Ensure the catalyst is of high quality and used in the correct proportion.- Refine purification steps to minimize product loss.
Low Purity - Presence of unreacted nicotinonitrile.- Formation of byproducts such as Nicotinamide 1-oxide.[1][2]- Ensure the reaction goes to completion.- Carefully control reaction temperature and time to minimize byproduct formation.- Employ efficient purification methods like recrystallization or column chromatography.
Thermal Runaway - The oxidation reaction is highly exothermic.- Inadequate heat removal at a larger scale.- Implement a robust cooling system for the reactor.- Add the oxidizing agent (e.g., hydrogen peroxide) slowly and in a controlled manner to manage the rate of heat generation.- Ensure efficient stirring to dissipate heat uniformly throughout the reaction mixture.
Product Discoloration - Over-oxidation or decomposition of the product at high temperatures.- Maintain strict temperature control during the reaction and purification steps.- Avoid prolonged heating during distillation or drying.

Data on Scaled-Up Production

The following table summarizes quantitative data from pilot-scale production of this compound, demonstrating the impact of scale on key reaction parameters.[1]

Parameter Scale 1 Scale 2
Starting Material (Nicotinonitrile) 700 g1400 g
Catalyst (Phosphomolybdic Acid) -10 g
Catalyst (Phosphotungstic Acid) 6.0 g-
30% Hydrogen Peroxide 750 mL1550 mL
Reaction Temperature 90-95 °C86-94 °C
Reaction Time 10 hours (addition) + 8 hours (incubation)8 hours (addition) + 6 hours (incubation)
Product Yield 765 g (94.7%)1550 g (96.1%)
Product Purity (by HPLC) 96.8%95.3%

Experimental Protocol: Pilot-Scale Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 3-cyano-pyridine N-oxide.[1]

Materials:

  • Nicotinonitrile (1400 g)

  • Phosphomolybdic acid (10 g)

  • Concentrated sulfuric acid (15 g)

  • 30% Hydrogen peroxide (1550 mL)

  • Water (200 mL)

Procedure:

  • To a suitable reaction vessel, add water (200 mL), concentrated sulfuric acid (15 g), phosphomolybdic acid (10 g), and nicotinonitrile (1400 g) in sequence.

  • Heat the mixture while stirring, slowly raising the temperature to 86-94°C.

  • Once the desired temperature is reached, begin the dropwise addition of 30% hydrogen peroxide (1550 mL) over 8 hours. Maintain the reaction temperature within the specified range throughout the addition.

  • After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 6 hours.

  • Cool the reaction mixture to below 15°C.

  • Isolate the solid product by centrifugation or filtration.

  • Dry the product to obtain this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Preparation cluster_1 Oxidation Reaction cluster_2 Product Isolation A Charge Reactor: - Water - Sulfuric Acid - Catalyst - Nicotinonitrile B Heat to 86-94°C A->B C Slowly add 30% Hydrogen Peroxide (over 8 hours) B->C D Maintain temperature and stir for 6 hours C->D E Cool to <15°C D->E F Centrifuge or Filter E->F G Dry the Product F->G H Final Product: This compound G->H

Caption: A flowchart illustrating the key steps in the pilot-scale synthesis of this compound.

Potential Reaction Pathways

G A Nicotinonitrile B This compound (Desired Product) A->B N-Oxidation (H₂O₂, Catalyst) C Nicotinamide 1-oxide (Byproduct) A->C Hydrolysis & Oxidation B->C Hydrolysis

Caption: A diagram showing the desired reaction pathway to this compound and a potential side reaction leading to the formation of Nicotinamide 1-oxide.

References

Optimization of reaction parameters for Nicotinonitrile 1-oxide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Nicotinonitrile 1-oxide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the direct oxidation of nicotinonitrile. This is typically achieved using an oxidizing agent, most commonly hydrogen peroxide, in the presence of a catalyst and often with co-catalysts like sulfuric acid.[1][2]

Q2: What are the typical reaction conditions for the N-oxidation of nicotinonitrile?

A2: Typical reaction conditions involve heating nicotinonitrile with hydrogen peroxide in an aqueous medium. A catalyst, such as silicomolybdic acid or phosphotungstic acid, is often employed to improve reaction efficiency. The reaction temperature is generally maintained between 75-95°C for a duration of 12 to 18 hours.[1]

Q3: What is the main potential byproduct in this synthesis?

A3: A common byproduct is the formation of niacinamide-N-oxide.[1] This can occur if the nitrile group of nicotinonitrile is hydrolyzed to an amide group, which is then N-oxidized, or if the this compound itself is hydrolyzed.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through filtration of the reaction mixture after cooling, followed by drying of the solid product.[1] Recrystallization from a suitable solvent, such as a water-alcohol mixture, can be employed for further purification if necessary.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is maintained at the optimal temperature (75-95°C) for the full duration (12-18 hours).[1] Monitor reaction progress using Thin Layer Chromatography (TLC).- Check Reagent Stoichiometry: An insufficient amount of the oxidizing agent (hydrogen peroxide) can lead to incomplete conversion. Ensure the molar ratio of hydrogen peroxide to nicotinonitrile is appropriate, typically between 1.0 and 1.2 equivalents.[1]
Product Degradation - Avoid Overheating: Prolonged heating or temperatures exceeding the recommended range can lead to product degradation.[3]- Control Exotherm: The addition of hydrogen peroxide can be exothermic. Add the oxidant slowly and maintain controlled cooling to prevent temperature spikes.
Side Product Formation - Minimize Hydrolysis: The formation of niacinamide-N-oxide is a common side reaction.[1] Ensure the reaction conditions do not excessively favor hydrolysis.
Loss During Workup - Optimize Isolation: Ensure the product has fully precipitated before filtration by cooling the reaction mixture to a low temperature (e.g., below 15°C).[1]- Wash Carefully: Wash the filtered product with a cold, non-polar solvent to remove impurities without dissolving a significant amount of the product.
Issue 2: Presence of Impurities in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC) shows the presence of significant impurities. The melting point of the product may also be broad and lower than the literature value (approx. 168-171°C).[1]

Possible Cause Troubleshooting Step
Unreacted Starting Material - Improve Reaction Completion: Refer to the troubleshooting steps for "Incomplete Reaction" under Issue 1 .
Niacinamide-N-oxide Byproduct - Control Reaction Conditions: As this is a common byproduct, careful control of reaction parameters is crucial to minimize its formation.[1]- Purification: Recrystallization can be an effective method to separate this compound from the more polar niacinamide-N-oxide.
Catalyst Residue - Thorough Washing: Ensure the isolated product is washed sufficiently to remove any residual catalyst.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is adapted from a patented procedure.[1]

Materials:

  • Nicotinonitrile

  • Silicomolybdic acid (catalyst)

  • Water

  • Concentrated Sulfuric Acid

  • 30% Hydrogen Peroxide

Procedure:

  • In a reaction vessel, add nicotinonitrile, silicomolybdic acid, water, and concentrated sulfuric acid.

  • Heat the mixture to a temperature between 75-95°C.

  • Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 12-18 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to maintain the temperature for a further period to ensure the reaction goes to completion.

  • Cool the reaction mixture.

  • Allow the mixture to stand, then filter the resulting solid.

  • Dry the solid to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Outcomes from a Representative Synthesis [1]

ParameterValue
Reactant Nicotinonitrile
Oxidizing Agent 30% Hydrogen Peroxide
Catalyst Silicomolybdic Acid
Reaction Temperature 86-94°C
Reaction Time 14 hours (8 hours addition, 6 hours incubation)
Yield 96.1%
Purity (HPLC) 95.3%
Melting Point 168-171°C

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Parameters: - Temperature (75-95°C) - Time (12-18h) start->check_reaction check_reagents Verify Reagent Stoichiometry (H2O2: 1.0-1.2 eq) start->check_reagents check_workup Review Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents->incomplete_reaction loss_during_workup Loss During Workup? check_workup->loss_during_workup degradation Product Degradation? incomplete_reaction->degradation No optimize_conditions Optimize Reaction Conditions: - Increase time/temp cautiously - Monitor with TLC incomplete_reaction->optimize_conditions Yes degradation->loss_during_workup No degradation->optimize_conditions Yes optimize_workup Optimize Workup: - Ensure complete precipitation - Use cold washes loss_during_workup->optimize_workup Yes end Yield Improved loss_during_workup->end No optimize_conditions->end adjust_reagents Adjust Reagent Ratios adjust_reagents->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for this compound Synthesis

synthesis_workflow start Start: Reagents in Vessel (Nicotinonitrile, Catalyst, H2O, H2SO4) heat Heat to 75-95°C start->heat add_h2o2 Slowly Add 30% H2O2 (over 12-18 hours) heat->add_h2o2 react Maintain Temperature (ensure reaction completion) add_h2o2->react cool Cool Reaction Mixture (<15°C) react->cool filter Filter Solid Product cool->filter dry Dry the Product filter->dry end Final Product: This compound dry->end

Caption: Experimental workflow for synthesis.

References

Preventing the formation of nicotinamide-N-oxide during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nicotinamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the prevention of nicotinamide-N-oxide formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is nicotinamide-N-oxide and why is it a concern during nicotinamide synthesis?

Nicotinamide-N-oxide is an oxidized derivative of nicotinamide where an oxygen atom is bonded to the nitrogen of the pyridine ring. Its formation is a concern as it represents a byproduct that can complicate purification and reduce the overall yield of the desired nicotinamide product. The presence of this impurity can also impact the quality and performance of the final product in downstream applications.

Q2: Under what conditions does nicotinamide-N-oxide typically form as a byproduct?

The formation of N-oxides of pyridine and its derivatives, including nicotinamide, is favored by the presence of strong oxidizing agents.[1][2] Conditions that can lead to the unwanted formation of nicotinamide-N-oxide include:

  • Presence of Peroxides: The use of hydrogen peroxide (H₂O₂) or peroxy acids (like peracetic acid or m-CPBA) is a common method for intentionally synthesizing N-oxides.[3][4][5] Accidental contamination with or generation of peroxides can lead to this side reaction.

  • Strongly Oxidizing Environments: Any reaction step that involves aggressive oxidation and is not sufficiently selective can potentially lead to N-oxidation.

  • Elevated Temperatures in the Presence of an Oxygen Source: High reaction temperatures can sometimes promote oxidation if an oxygen source is present.[6]

Q3: What are the primary strategies to prevent the formation of nicotinamide-N-oxide during synthesis?

Preventing the formation of nicotinamide-N-oxide hinges on careful control of the reaction conditions and choice of reagents. The key strategies include:

  • Avoidance of Strong Oxidizing Agents: The most effective preventative measure is to use synthetic routes that do not involve harsh oxidizing agents, particularly peroxides and peroxy acids.

  • Use of Selective Catalysts: In syntheses such as the hydrolysis of 3-cyanopyridine, the choice of catalyst is crucial. Manganese dioxide, for instance, is effective for hydration to the amide without causing over-oxidation to the N-oxide.[7]

  • Control of Reaction Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation, especially if the reaction is sensitive to oxygen at elevated temperatures.

  • pH and Temperature Management: Maintaining optimal pH and temperature can be critical. For example, the hydrolysis of 3-cyanopyridine is often carried out under specific pH and temperature conditions to maximize the yield of nicotinamide and minimize byproducts.[8]

Q4: If nicotinamide-N-oxide is formed, what methods can be used to remove it?

If nicotinamide-N-oxide is detected as an impurity, several purification strategies can be employed:

  • Recrystallization: Due to differences in polarity and solubility between nicotinamide and its N-oxide, recrystallization from a suitable solvent system can be an effective purification method. A process for purifying nicotinamide from nicotinic acid using 2-methylpropanol-1 and water at a controlled pH has been described, and a similar principle could be applied here.[9]

  • Chromatography: Standard chromatographic techniques, such as column chromatography with silica gel, can be used to separate the more polar N-oxide from the desired product.

  • Reductive Workup: Since N-oxides can be reduced back to the corresponding pyridine, introducing a mild reducing agent during the workup could convert the nicotinamide-N-oxide impurity back to nicotinamide. Reagents like phosphorus trichloride or zinc are known to deoxygenate pyridine-N-oxides.[4][10] However, the selectivity of this approach would need to be carefully evaluated to avoid reduction of the amide functional group.

  • Ion-Exchange Resins: Ion-exchange chromatography can be used to separate compounds based on differences in their acidity or basicity. This method is used to remove nicotinic acid from nicotinamide and might be adapted to remove the N-oxide.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Detection of Nicotinamide-N-Oxide in Final Product Unintended oxidation during the reaction.Review Reagents: Ensure that no strong oxidizing agents (e.g., peroxides) are being used or formed in situ. • Control Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen. • Optimize Catalyst: If using a catalyst, ensure it is selective for the desired transformation and not promoting N-oxidation.[7]
Contamination of starting materials or solvents.Analyze Starting Materials: Check the purity of the starting materials for any oxidizing contaminants. • Use Fresh/Pure Solvents: Ensure solvents are free from peroxides, especially ethers like THF or dioxane.
Low Yield of Nicotinamide with N-Oxide as a Major Byproduct Reaction conditions are too harsh.Lower Temperature: Investigate if the reaction can proceed efficiently at a lower temperature to minimize side reactions. • pH Control: Adjust and monitor the pH of the reaction mixture, as acidity can sometimes promote oxidation by certain reagents.
Difficulty in Removing Nicotinamide-N-Oxide Ineffective purification method.Recrystallization: Experiment with different solvent systems for recrystallization to enhance the separation. • Chromatography: Optimize the mobile phase for column chromatography to improve resolution. • Reductive Purification: As a last resort, consider a selective reduction step to convert the N-oxide back to nicotinamide.[4][10]

Experimental Protocols

Protocol 1: Selective Hydrolysis of 3-Cyanopyridine to Nicotinamide

This protocol is adapted from methods that favor high selectivity and yield, minimizing the formation of byproducts like nicotinic acid and nicotinamide-N-oxide.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine.

  • Solvent and Catalyst Addition: Add a mixture of water and ethanol. Then, add manganese dioxide (MnO₂) as the catalyst.

  • Reaction Conditions: Heat the mixture to a reflux temperature of approximately 90°C and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 3-cyanopyridine.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the MnO₂ catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting solid can be further purified by recrystallization from water or an alcohol/water mixture.

  • Purity Analysis: Analyze the final product by HPLC to confirm the absence of nicotinamide-N-oxide.

Protocol 2: Analytical Method for Detecting Nicotinamide-N-Oxide

This protocol outlines a general HPLC method for the detection and quantification of nicotinamide-N-oxide as a potential impurity.

  • Sample Preparation: Dissolve a known quantity of the synthesized nicotinamide in the mobile phase to prepare a sample solution.

  • HPLC System:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: UV detector set at a wavelength where both nicotinamide and nicotinamide-N-oxide have significant absorbance (e.g., 254 nm or 260 nm).

  • Standard Preparation: Prepare standard solutions of pure nicotinamide and nicotinamide-N-oxide to determine their retention times.

  • Analysis: Inject the sample solution into the HPLC system. The presence of a peak at the retention time corresponding to the nicotinamide-N-oxide standard indicates its presence as an impurity. The peak area can be used for quantification.

Visualizations

Synthesis_Pathway cluster_main Nicotinamide Synthesis 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide Selective Hydrolysis (e.g., MnO₂, H₂O) Nicotinic_Acid Nicotinic_Acid 3-Cyanopyridine->Nicotinic_Acid Harsh Hydrolysis (Strong Acid/Base) Nicotinamide-N-Oxide Nicotinamide-N-Oxide Nicotinamide->Nicotinamide-N-Oxide Strong Oxidation (e.g., H₂O₂, Peracids)

Caption: Synthetic pathways from 3-cyanopyridine.

Troubleshooting_Workflow start N-Oxide Detected? check_reagents Review Reagents for Oxidants start->check_reagents Yes no_problem Synthesis is Clean start->no_problem No inert_atmosphere Implement Inert Atmosphere check_reagents->inert_atmosphere optimize_conditions Optimize Temp & pH inert_atmosphere->optimize_conditions purification Implement Purification Step optimize_conditions->purification recrystallize Recrystallization purification->recrystallize chromatography Chromatography purification->chromatography reductive_workup Reductive Workup purification->reductive_workup end N-Oxide Free Product recrystallize->end chromatography->end reductive_workup->end

Caption: Troubleshooting workflow for N-oxide formation.

References

Technical Support Center: Catalyst Regeneration for Nicotritrile 1-Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating catalysts used in the production of Nicotinonitrile 1-Oxide (3-cyanopyridine N-oxide).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the regeneration of heteropoly acid (HPA) catalysts such as phosphomolybdic acid, phosphotungstic acid, and silicomolybdic acid.

Issue 1: Decreased Catalytic Activity After Regeneration

Q1: My catalyst shows low activity after thermal regeneration. What could be the cause?

A1: This could be due to several factors:

  • Incomplete Coke Removal: The calcination temperature or duration might have been insufficient to completely remove carbonaceous deposits (coke). This can block active sites.

  • Thermal Degradation (Sintering): Excessive temperatures during calcination can lead to the agglomeration of catalyst particles, reducing the active surface area. It is crucial to keep the regeneration temperature below the catalyst's thermal stability limit.

  • Loss of Acidity: The regeneration process might have altered the catalyst's acidic properties, which are crucial for the reaction.

Q2: I've washed my catalyst, but its performance hasn't improved. Why?

A2: While washing can remove certain impurities, it might not be effective for all types of deactivation.

  • Strongly Adsorbed Poisons: Some impurities may be strongly chemisorbed onto the active sites and cannot be removed by simple solvent washing.

  • Leaching of Active Components: Heteropoly acids can be soluble in polar solvents like water. Washing, especially with water, might lead to the leaching of the active HPA from the support material.

  • Coke Deposits: Solvent washing is generally ineffective at removing coke.

Issue 2: Changes in Catalyst's Physical Properties

Q3: After calcination, my catalyst's surface area has significantly decreased. What happened?

A3: A significant decrease in surface area is a strong indicator of sintering. This happens when the catalyst is exposed to temperatures that are too high, causing the fine particles to fuse. This is often an irreversible process. To avoid this, it is critical to know the thermal stability of your specific catalyst and maintain the calcination temperature below that threshold.

Q4: My supported catalyst appears to be losing mass after several regeneration cycles. What is the likely cause?

A4: This is most likely due to the leaching of the heteropoly acid from the support into the reaction or washing medium. This is a common issue with supported HPA catalysts, especially when polar solvents are used. To mitigate this, consider using a less polar solvent for washing or employing a catalyst with a stronger interaction between the HPA and the support.

Issue 3: Inconsistent Regeneration Results

Q5: Why do my regeneration results vary from batch to batch?

A5: Inconsistent results can stem from a lack of precise control over the regeneration parameters.

  • Temperature Uniformity: Ensure uniform temperature distribution throughout the catalyst bed during calcination. Hot spots can lead to localized sintering.

  • Atmosphere Control: The composition of the gas used during calcination (e.g., air, inert gas with a specific oxygen concentration) must be consistent.

  • Washing Procedure: The solvent volume, washing time, and agitation method should be standardized for each batch.

Quantitative Data on Catalyst Regeneration

The following table summarizes typical recovery rates of catalytic activity for heteropoly acid catalysts after regeneration. The actual performance will depend on the specific catalyst, the nature of deactivation, and the regeneration method used.

Catalyst TypeDeactivation CauseRegeneration MethodTypical Activity RecoveryReference
Phosphotungstic Acid (H₃PW₁₂O₄₀)General UseFiltration and Reuse>90% after 5 cycles
Supported Phosphotungstic AcidLeaching/FoulingSolvent Washing & Drying~80% of initial activity after 5 runs
Phosphomolybdic AcidCoking/ReductionOxidation with Nitrogen OxidesSubstantial recovery of activity
Metal-Exchanged PhosphomolybdateGeneral UseRecovery and ReuseSimilar performance for 4 cycles
Supported Phosphotungstic AcidFoulingSimple Impregnation & Reuse>94% desulfurization rate after 4 recycles

Experimental Protocols

Protocol 1: Thermal Regeneration (Calcination) for Coke Removal

This protocol is designed to remove carbonaceous deposits from spent heteropoly acid catalysts.

Materials:

  • Spent Catalyst

  • Tube Furnace with Temperature Controller

  • Inert Gas (Nitrogen or Argon)

  • Oxidizing Gas (Air or a mixture of O₂ in N₂)

Procedure:

  • Place the spent catalyst in a quartz boat and position it in the center of the tube furnace.

  • Purge the furnace with an inert gas for 30 minutes to remove any residual reactants or solvents.

  • Heat the furnace to the desired calcination temperature (typically between 300-500°C, do not exceed the catalyst's thermal stability limit) at a controlled ramp rate (e.g., 5°C/minute).

  • Once the target temperature is reached, switch the gas flow to the oxidizing gas. The oxygen concentration should be low initially (e.g., 1-2% in N₂) and can be gradually increased.

  • Hold at the calcination temperature for 2-4 hours, or until the outlet gas analysis indicates the absence of CO₂ and CO.

  • Switch the gas flow back to the inert gas and cool down the furnace to room temperature.

  • Carefully remove the regenerated catalyst and store it in a desiccator.

Protocol 2: Solvent Washing for Removal of Soluble Impurities

This protocol is for removing soluble poisons and reaction by-products from the catalyst surface.

Materials:

  • Spent Catalyst

  • Appropriate Solvent (e.g., acetone, ethanol, dichloromethane - choose a solvent in which the impurities are soluble but the HPA has limited solubility)

  • Beaker or Flask

  • Stirring Plate and Stir Bar or Sonicator

  • Filtration apparatus

  • Drying Oven

Procedure:

  • Place the spent catalyst in a beaker or flask.

  • Add a sufficient amount of the chosen solvent to immerse the catalyst.

  • Stir the suspension vigorously for 1-2 hours at room temperature. Alternatively, sonicate the mixture for 30 minutes.

  • Separate the catalyst from the solvent by filtration.

  • Wash the catalyst on the filter with a small amount of fresh solvent.

  • Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove any residual solvent.

Visualizations

Experimental_Workflow_Thermal_Regeneration cluster_prep Preparation cluster_process Regeneration Process cluster_final Final Steps Spent_Catalyst Spent Catalyst Furnace_Loading Load into Tube Furnace Spent_Catalyst->Furnace_Loading Step 1 Inert_Purge Purge with Inert Gas Furnace_Loading->Inert_Purge Step 2 Heating Heat to 300-500°C Inert_Purge->Heating Step 3 Oxidation Introduce Oxidizing Gas Heating->Oxidation Step 4 Hold Hold for 2-4 hours Oxidation->Hold Step 5 Cooling Cool Down in Inert Gas Hold->Cooling Step 6 Unload Unload Regenerated Catalyst Cooling->Unload Step 7 Storage Store in Desiccator Unload->Storage Step 8

Caption: Workflow for Thermal Regeneration of Heteropoly Acid Catalysts.

Logical_Relationship_Deactivation_Regeneration cluster_causes Deactivation Causes cluster_solutions Regeneration Strategies Deactivated_Catalyst Deactivated Catalyst Coking Coking/ Fouling Deactivated_Catalyst->Coking Poisoning Poisoning Deactivated_Catalyst->Poisoning Thermal_Degradation Thermal Degradation (Sintering) Deactivated_Catalyst->Thermal_Degradation Leaching Leaching of Active Phase Deactivated_Catalyst->Leaching Calcination Thermal Regeneration (Calcination) Coking->Calcination Effective for Washing Solvent Washing Poisoning->Washing Effective for soluble poisons Chemical_Treatment Chemical Treatment Poisoning->Chemical_Treatment For strongly adsorbed poisons Catalyst_Redesign Catalyst Redesign/ Support Modification Thermal_Degradation->Catalyst_Redesign Irreversible, prevention is key Leaching->Catalyst_Redesign Preventative measure

Caption: Deactivation Causes and Corresponding Regeneration Strategies.

Troubleshooting common issues in the HPLC analysis of pyridine N-oxides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyridine N-oxides.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine N-oxide not retained on a standard C18 column?

A1: Pyridine N-oxides are often highly polar compounds. On a non-polar stationary phase like C18, they may have limited interaction and elute very early, sometimes with the solvent front, especially when using a high percentage of organic solvent in the mobile phase.[1] To improve retention, consider the following:

  • Decrease the organic content of your mobile phase.

  • Increase the mobile phase pH to above 8, which can increase the interaction of the analyte with the stationary phase.[1]

  • Utilize a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.[1][2] HILIC is particularly well-suited for the retention of very polar compounds.[1]

Q2: My pyridine N-oxide peak is tailing. What are the common causes and solutions?

A2: Peak tailing for pyridine N-oxides is a frequent issue, often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[3][4]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is not close to the pKa of your analyte. Using a buffer can help maintain a stable pH.[5][6]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help mask the residual silanol interactions.[6]

    • Add an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate the silanol groups and reduce unwanted interactions.[7][8]

  • Column Choice:

    • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups.

    • Consider a Different Stationary Phase: A column with low silanol activity may improve peak shape.[7] Alternatively, a more polar column or a different type of stationary phase, like a polymer-based or porous graphitic carbon column, could be beneficial.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[5][6] Try diluting your sample and injecting a smaller volume.

Q3: How can I separate positional isomers of substituted pyridine N-oxides?

A3: The separation of positional isomers can be challenging due to their similar physicochemical properties.[3] To achieve separation, you may need to optimize your chromatographic conditions carefully:

  • Column Selection: A high-resolution column with a smaller particle size (e.g., UPLC) or a longer column can improve separation efficiency.

  • Mobile Phase Optimization: A slow, shallow gradient can often resolve closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

  • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.

Q4: Are there any special considerations for LC-MS analysis of pyridine N-oxides?

A4: Yes. When developing an LC-MS method, it is crucial to use volatile mobile phase additives. Non-volatile buffers like phosphate are not compatible with mass spectrometry.

  • Use Volatile Buffers: Opt for buffers such as ammonium formate or ammonium acetate.[1][2]

  • Avoid Ion-Pairing Reagents: While sometimes used to improve retention in traditional HPLC, many ion-pairing reagents are not suitable for MS analysis as they can cause ion suppression.[2][9]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise the accuracy and precision of your analysis. The following guide provides a systematic approach to troubleshooting common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Fronting, or Splitting) check_column Check Column and Guard Column start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample and Injection start->check_sample check_system Inspect HPLC System start->check_system solution_column Replace guard column. Flush or replace analytical column. check_column->solution_column Contamination or void? solution_mobile_phase Prepare fresh mobile phase. Adjust pH or buffer concentration. check_mobile_phase->solution_mobile_phase Degradation or wrong pH? solution_sample Dissolve sample in mobile phase. Reduce injection volume. check_sample->solution_sample Solvent mismatch or overload? solution_system Check for leaks and dead volume. Clean detector. check_system->solution_system Leaks or dead volume?

Caption: A logical workflow for troubleshooting poor HPLC peak shapes.

Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.[3][6]Add a competitive base to the mobile phase, use a column with low silanol activity, or adjust the mobile phase pH.[4][7]
Column overload.[5][6]Dilute the sample or inject a smaller volume.
Column contamination or void.[6][10]Replace the guard column. If the problem persists, flush or replace the analytical column.
Peak Fronting Sample solvent stronger than the mobile phase.[8]Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.[8]Reduce the amount of sample injected.
Split Peaks Co-eluting compounds.Optimize the mobile phase gradient or composition to improve resolution.
Column inlet frit partially blocked.[5]Reverse flush the column. If not resolved, replace the column.
Sample solvent incompatible with the mobile phase.Prepare the sample in the mobile phase.
Guide 2: Unstable or Drifting Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.

Troubleshooting Flow for Retention Time Instability

start Unstable Retention Times check_pump Check Pump and Solvent Delivery start->check_pump check_column_equilibration Verify Column Equilibration start->check_column_equilibration check_mobile_phase_prep Review Mobile Phase Preparation start->check_mobile_phase_prep check_temp Check Column Temperature start->check_temp solution_pump Degas mobile phase. Check for leaks and clean check valves. check_pump->solution_pump solution_equilibration Increase equilibration time. check_column_equilibration->solution_equilibration solution_mobile_phase Prepare fresh mobile phase. Ensure accurate composition. check_mobile_phase_prep->solution_mobile_phase solution_temp Use a column oven for stable temperature. check_temp->solution_temp

Caption: A systematic approach to diagnosing retention time variability.

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase daily. For premixed mobile phases, ensure they are well-mixed. If using a gradient, check the pump's proportioning valves.[11]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Pump Issues (Leaks, Air Bubbles) Degas the mobile phase thoroughly. Check for leaks in the pump and connections. Clean or replace check valves if necessary.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Pyridine N-Oxides

This protocol provides a starting point for the analysis of many pyridine N-oxide derivatives.

  • Chromatographic System: Agilent 1100 series HPLC or equivalent with a UV detector.

  • Column: Waters Symmetry C18, 150 x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic (KH₂PO₄) buffer, pH adjusted to an appropriate value (e.g., 3.0 or 7.0) with phosphoric acid.

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient Program:

    • 0-5 min: 10% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-10 min: Hold at 10% B (re-equilibration)[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection: UV at 255 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B).

Protocol 2: HILIC Method for Highly Polar Pyridine N-Oxides

This protocol is suitable for pyridine N-oxides that show poor retention in reversed-phase mode.

  • Chromatographic System: UPLC system with a UV or MS detector.

  • Column: A suitable HILIC column (e.g., bare silica).[1]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-8 min: 95% to 50% A

    • 8-9 min: 50% to 95% A

    • 9-12 min: Hold at 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength or MS in positive ion mode.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90-95%) to ensure compatibility with the initial mobile phase and good peak shape.

Quantitative Data Summary

The following tables provide example retention data for a selection of pyridine N-oxides under different chromatographic conditions. This data is for illustrative purposes and actual retention times may vary depending on the specific HPLC system and conditions.

Table 1: Example Retention Times on a C18 Column

CompoundMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: AcetonitrileRetention Time (min)
Pyridine N-oxide5% B isocratic2.1
4-Nitropyridine N-oxideGradient: 5-50% B in 10 min4.5
2-Picoline N-oxide5% B isocratic2.8
3,5-Lutidine N-oxideGradient: 5-50% B in 10 min5.2

Table 2: Example Retention Times on a HILIC Column

CompoundMobile Phase A: Acetonitrile with 0.1% Formic AcidMobile Phase B: Water with 0.1% Formic AcidGradient: 95-50% A in 10 minRetention Time (min)
Pyridine N-oxide6.3
4-Hydroxypyridine N-oxide7.8
2-Aminopyridine N-oxide8.5
Nicotinamide N-oxide7.1

References

Technical Support Center: Managing Thermal Safety in the Large-Scale Oxidation of Nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal safety of the large-scale oxidation of nicotinonitrile. The following information is intended to supplement, not replace, rigorous, substance-specific thermal hazard assessment and established institutional safety protocols.

Frequently Asked Questions (FAQs)

Q1: Why is thermal safety a critical concern in the large-scale oxidation of nicotinonitrile?

A1: The oxidation of nicotinonitrile to nicotinic acid is an exothermic reaction, meaning it releases heat. On a large scale, the accumulation of this heat can lead to a rapid increase in temperature and pressure within the reactor. If not properly controlled, this can escalate into a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially causing a fire, explosion, or the release of hazardous materials.

Q2: What are the primary factors that can contribute to a thermal runaway during this process?

A2: Several factors can contribute to a thermal runaway, including:

  • Inadequate Cooling: The reactor's cooling system may be insufficient to remove the heat generated by the reaction, especially during scale-up.

  • Incorrect Reagent Addition: Adding reactants too quickly or in the wrong order can lead to a sudden and excessive rate of heat generation.

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

  • Contamination: The presence of impurities can sometimes catalyze unintended side reactions that are highly exothermic.

  • Loss of Cooling: A failure in the cooling system (e.g., power outage, pump failure) can quickly lead to a dangerous temperature rise.

Q3: What are the key parameters to monitor during the large-scale oxidation of nicotinonitrile?

A3: Continuous and vigilant monitoring of the following parameters is crucial for maintaining control over the reaction:

  • Temperature: Both the internal reaction temperature and the temperature of the cooling jacket should be monitored closely.

  • Pressure: A sudden increase in pressure can indicate gas evolution or boiling of the solvent, both signs of a potential loss of control.

  • Reagent Addition Rate: The rate at which reactants are added should be carefully controlled to manage the rate of heat generation.

  • Stirring Speed: Consistent and effective mixing is essential to ensure uniform temperature distribution.

  • Coolant Flow Rate and Temperature: Monitoring the performance of the cooling system is vital to ensure it is operating as expected.

Q4: How can I assess the thermal hazards of my specific nicotinonitrile oxidation process before scaling up?

A4: A thorough thermal hazard assessment is essential. The following techniques are highly recommended:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of the desired reaction and any potential decomposition reactions. A derivative of nicotinonitrile, CZN, shows a high decomposition temperature (Td) of 405°C, suggesting the nicotinonitrile ring itself is thermally stable under typical reaction conditions.[1]

  • Reaction Calorimetry (RC1e): This technique measures the heat flow of the reaction in real-time under process-like conditions. It allows for the determination of the heat of reaction, the maximum adiabatic temperature rise, and the heat generation rate.

  • Accelerating Rate Calorimetry (ARC): ARC is used to simulate a worst-case "loss of cooling" scenario in an adiabatic environment. It helps to determine the time to maximum rate of decomposition and the corresponding temperature and pressure profiles.

Troubleshooting Guide

This guide provides step-by-step advice for addressing common issues that may arise during the large-scale oxidation of nicotinonitrile.

Issue 1: The reaction temperature is rising faster than expected and approaching the set limit.

  • Possible Causes:

    • The reagent addition rate is too high.

    • The cooling system is not performing adequately.

    • The concentration of reactants is higher than specified.

    • Poor mixing is creating localized hot spots.

  • Troubleshooting Steps:

    • Immediately stop the addition of all reagents.

    • Increase cooling: Maximize the flow of coolant to the reactor jacket and ensure the coolant temperature is at its lowest possible setting.

    • Ensure vigorous stirring: Verify that the agitator is functioning correctly and increase the stirring speed if it is safe to do so.

    • Monitor temperature and pressure closely: If the temperature continues to rise despite these measures, proceed to the emergency shutdown procedure.

    • For future runs: Re-evaluate the reagent addition profile and consider a semi-batch process where one reagent is added slowly to control the reaction rate.

Issue 2: A sudden and rapid increase in reactor pressure is observed.

  • Possible Causes:

    • The reaction temperature has exceeded the boiling point of the solvent.

    • An unintended side reaction is producing gaseous byproducts.

    • The onset of a decomposition reaction.

  • Troubleshooting Steps:

    • Immediately stop all reagent and heat input.

    • Apply maximum cooling.

    • If the pressure continues to rise uncontrollably and exceeds the design limits of the vessel, initiate an emergency vent to a safe location (e.g., a scrubber or catch tank), if the system is designed for this.

    • If the pressure rise cannot be controlled, execute the emergency shutdown procedure and evacuate the area.

    • Post-incident investigation: Analyze the reaction mixture to identify any unexpected byproducts. Use techniques like DSC/TGA to determine the decomposition onset temperature of all components in the reaction mixture.

Issue 3: The reaction appears to have stalled or is proceeding much slower than expected.

  • Possible Causes:

    • Low reaction temperature.

    • Poor catalyst activity or deactivation.

    • Incorrect reagent concentration.

    • Inefficient mixing.

  • Troubleshooting Steps:

    • Verify the reaction temperature: Ensure the temperature is within the desired range for the reaction.

    • Check the catalyst: If a catalyst is used, ensure it was added correctly and is of the appropriate quality.

    • Confirm reagent concentrations: Double-check the calculations and measurements for all reagents.

    • Ensure adequate mixing: Verify that the stirrer is operating at the correct speed.

    • Proceed with caution: If it is necessary to increase the temperature to initiate the reaction, do so slowly and in small increments while closely monitoring for any sudden increase in temperature or pressure. Be aware that a delayed exothermic reaction can lead to a dangerous accumulation of unreacted material.

Data Presentation

The following tables summarize operational parameters found in the literature for the conversion of nicotinonitrile to nicotinic acid. It is crucial to note that these are from specific patent literature and may not be directly transferable to all oxidation processes. A thorough, case-by-case thermal hazard assessment is always required.

Table 1: Reaction Conditions for Hydrolysis of Nicotinonitrile to Ammonium Nicotinate

ParameterValueSource
Temperature121-205 °C[2]
Pressure11.9 atm (overpressure)[2]
Reactant30% by weight nicotinonitrile in 4M aqueous ammonia[2]
Duration4 hours[2]

Table 2: Conditions for Thermal Decomposition of Ammonium Nicotinate to Nicotinic Acid

ParameterValueSource
Temperature93-232 °C[2]
ProcessContinuous removal of ammonia with a stripping gas[2]

Experimental Protocols

Recommended Protocol for Thermal Hazard Assessment of Nicotinonitrile Oxidation

This protocol outlines a general procedure for evaluating the thermal safety of a large-scale nicotinonitrile oxidation reaction using reaction calorimetry.

Objective: To determine the key thermal safety parameters of the nicotinonitrile oxidation reaction, including the heat of reaction, adiabatic temperature rise, and the rate of heat generation.

Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)

  • Reactor vessel of appropriate size and material

  • Temperature and pressure sensors

  • Stirring system

  • Dosing pumps for reagent addition

  • Data acquisition and analysis software

Procedure:

  • Calibration: Perform a calibration of the reaction calorimeter to ensure accurate heat flow measurements.

  • Charge Initial Reagents: Charge the reactor with the initial reaction components (e.g., nicotinonitrile and solvent) under an inert atmosphere.

  • Establish Initial Conditions: Bring the reactor contents to the desired starting temperature and stirring rate.

  • Initiate Dosing: Begin the controlled addition of the oxidizing agent at a pre-determined rate.

  • Monitor Reaction: Continuously monitor and record the reaction temperature, pressure, and heat flow throughout the addition and a subsequent holding period.

  • Data Analysis:

    • Calculate the total heat of reaction (ΔHr).

    • Determine the rate of heat evolution (qr) as a function of time.

    • Calculate the maximum adiabatic temperature rise (ΔTad) based on the heat of reaction and the heat capacity of the reaction mass.

    • Identify the Maximum Temperature of the Synthesis Reaction (MTSR).

  • "What-if" Scenarios (Optional but Recommended):

    • Loss of Cooling Simulation: After the reaction is complete, stop the cooling and observe the temperature rise to simulate a cooling failure.

    • Accumulation and Rapid Addition: Investigate the effect of adding the oxidizing agent at a lower temperature (allowing it to accumulate) followed by a rapid temperature increase to simulate a deviation from the intended process.

Mandatory Visualization

Caption: Experimental workflow for thermal hazard assessment of nicotinonitrile oxidation.

Troubleshooting_Decision_Tree start Temperature or Pressure Excursion Detected stop_addition Stop All Reagent and Heat Input start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Verify Stirring max_cooling->check_stirring is_controlled Is Reaction Under Control? check_stirring->is_controlled monitor Continue Monitoring is_controlled->monitor Yes emergency_shutdown Initiate Emergency Shutdown & Evacuate is_controlled->emergency_shutdown No investigate Investigate Root Cause Post-Incident monitor->investigate emergency_shutdown->investigate

Caption: Decision tree for troubleshooting thermal excursions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the safe disposal of Nicotinonitrile 1-oxide and associated chemical waste. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound?

A1: this compound is a pyridine N-oxide derivative containing a nitrile group. While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. Pyridine derivatives can be toxic and irritating to the skin, eyes, and respiratory tract. Nitrile compounds can also be toxic. Therefore, appropriate personal protective equipment (PPE) should always be used.

Q2: What is the general principle for disposing of this compound waste?

A2: The primary principle is to convert the hazardous compound into a less toxic and more easily disposable form through chemical transformation. This typically involves either hydrolysis of the nitrile group or reduction of the N-oxide functionality. All disposal procedures should be carried out in a designated waste treatment area, preferably within a fume hood.

Q3: Can I dispose of small quantities of this compound down the drain?

A3: No. This compound and its solutions should never be disposed of down the drain. It is a chemical waste that requires proper treatment and disposal in accordance with local, regional, and national environmental regulations.

Q4: What immediate steps should I take in case of a spill?

A4: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills. Always wear appropriate PPE during cleanup.

Q5: How should I store this compound waste before disposal?

A5: Waste containing this compound should be stored in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Troubleshooting Guides

Issue 1: Incomplete reaction during chemical treatment.
Symptom Possible Cause Solution
Solid this compound remains after the specified reaction time. Insufficient reagent (acid, base, or reducing agent).Add a small excess of the reagent and continue to monitor the reaction.
Low reaction temperature.Ensure the reaction mixture is maintained at the recommended temperature. Use a water bath or heating mantle for better temperature control.
Poor mixing.Ensure vigorous stirring throughout the reaction to ensure homogeneity.
The nitrile peak is still present in the IR spectrum of the reaction mixture after acidic or alkaline hydrolysis. Reaction time is too short.Extend the reaction time and monitor the reaction progress periodically (e.g., by TLC or IR spectroscopy).
The concentration of the acid or base is too low.Use a higher concentration of the acid or base as specified in the protocol.
Issue 2: Unexpected side reactions or product formation.
Symptom Possible Cause Solution
Formation of a dark-colored polymer during acidic hydrolysis. The reaction temperature is too high.Maintain the reaction temperature within the recommended range. Overheating can lead to decomposition and polymerization.
The concentration of the acid is too high.Use the recommended concentration of acid. Highly concentrated strong acids can cause charring.
Evolution of a toxic gas. Inappropriate reagent used.Only use the reagents specified in the protocols. For example, the use of strong, non-specific reducing agents could lead to the formation of toxic byproducts.

Disposal Protocols

Disclaimer: These are generalized laboratory-scale protocols. Always consult your institution's safety officer and waste disposal guidelines before proceeding. Perform a thorough risk assessment before starting any chemical waste treatment.

Quantitative Comparison of Disposal Methods
Method Reagents Temperature (°C) Estimated Time Primary Product Advantages Disadvantages
Acidic Hydrolysis Dilute Hydrochloric Acid (e.g., 2 M HCl)100 (Reflux)2-4 hoursNicotinic acid 1-oxideComplete conversion of the nitrile.Requires heating; potential for corrosion of equipment.
Alkaline Hydrolysis Sodium Hydroxide Solution (e.g., 2 M NaOH)100 (Reflux)1-3 hoursSodium salt of Nicotinic acid 1-oxideGenerally faster than acidic hydrolysis.The final product is a salt and requires neutralization before final disposal.
N-Oxide Reduction Sodium Bisulfite (NaHSO₃)Room Temperature1-2 hoursNicotinonitrileMild reaction conditions.The nitrile group remains; the product may still require further treatment.

Experimental Protocol 1: Acidic Hydrolysis of this compound

This protocol converts this compound to the less toxic Nicotinic acid 1-oxide.

Materials:

  • This compound waste

  • 2 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • In a fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar.

  • For every 1 gram of waste, slowly add 20 mL of 2 M HCl.

  • Assemble the reflux condenser and begin stirring the mixture.

  • Heat the mixture to reflux (approximately 100°C) using a heating mantle.

  • Continue refluxing for 2-4 hours. The reaction is complete when all solid has dissolved.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as this will generate CO₂ gas.

  • The resulting solution containing sodium nicotinate 1-oxide can be collected for aqueous hazardous waste disposal according to your institutional guidelines.

Acidic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal A Place Waste in Flask B Add 2M HCl A->B Slowly C Assemble Reflux B->C D Heat to Reflux (100°C) 2-4 hours C->D Stirring E Cool to RT D->E F Neutralize with NaHCO₃ E->F Carefully G Collect for Aqueous Waste F->G pH 6-8

Workflow for Acidic Hydrolysis Disposal.

Experimental Protocol 2: Alkaline Hydrolysis of this compound

This protocol converts this compound to the sodium salt of Nicotinic acid 1-oxide.

Materials:

  • This compound waste

  • 2 M Sodium hydroxide (NaOH) solution

  • Dilute Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • In a fume hood, place the this compound waste into a round-bottom flask with a stir bar.

  • For every 1 gram of waste, add 20 mL of 2 M NaOH solution.

  • Set up the reflux apparatus and begin stirring.

  • Heat the mixture to reflux (approximately 100°C).

  • Maintain reflux for 1-3 hours until all the solid has dissolved.

  • Cool the reaction mixture to room temperature.

  • Neutralize the basic solution by slowly adding dilute HCl until the pH is between 6 and 8.

  • Collect the resulting solution for aqueous hazardous waste disposal.

Alkaline_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal A Place Waste in Flask B Add 2M NaOH A->B C Assemble Reflux B->C D Heat to Reflux (100°C) 1-3 hours C->D Stirring E Cool to RT D->E F Neutralize with HCl E->F Slowly G Collect for Aqueous Waste F->G pH 6-8 N_Oxide_Reduction_Workflow A Dissolve Waste in Water B Add Sodium Bisulfite A->B Slowly C Stir at Room Temperature 1-2 hours B->C D Monitor by TLC C->D E Collect as Organic Waste D->E Reaction Complete Waste_Management_Logic Start This compound Waste Assess Assess Hazards & Regulations Start->Assess Choose Choose Disposal Method Assess->Choose Hydrolysis Hydrolysis (Acidic or Alkaline) Choose->Hydrolysis Degrade Nitrile Reduction N-Oxide Reduction Choose->Reduction Remove N-Oxide Neutralize Neutralize Hydrolysis->Neutralize OrganicWaste Organic Hazardous Waste Reduction->OrganicWaste AqueousWaste Aqueous Hazardous Waste Neutralize->AqueousWaste

Validation & Comparative

Comparison of different catalysts for Nicotinonitrile 1-oxide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Nicotinonitrile 1-oxide, a key intermediate in the production of various pharmaceuticals, has been approached through several catalytic methods. This guide provides a comparative analysis of different catalysts, focusing on their performance based on available experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview to aid in the selection of the most suitable catalytic system for their needs.

Performance Comparison of Catalysts

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data for various catalytic systems.

Catalyst SystemStarting MaterialOxidizing AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Silicomolybdic acid / H₂SO₄3-Cyanopyridine30% Hydrogen PeroxideWater75-851895.196.3[1][2][3]
Phosphomolybdic acid / H₂SO₄3-Cyanopyridine30% Hydrogen PeroxideWater86-941496.195.3[2]
Phosphotungstic acid / H₂SO₄3-Cyanopyridine30% Hydrogen PeroxideWater90-951894.796.8[2]
Methyltrioxorhenium (MTO)3-CyanopyridineHydrogen PeroxideEthanolRoom Temp.3High-[1][4][5]
Methyltrioxorhenium (MTO)3-CyanopyridineBis(trimethylsilyl)peroxideCH₂Cl₂246--[4]
Titanium silicalite (TS-1)Pyridine DerivativesHydrogen PeroxideMethanol-Continuous Flowup to 99-[6]
Fe₃O₄@SiO₂@tosyl-carboxamideVaries-Solvent-free--50-73-[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. The following are protocols for key experiments cited in the comparison.

1. Synthesis using Silicomolybdic Acid Catalyst [1][2][3]

  • Materials: 3-Cyanopyridine (700g), Silicomolybdic acid (5g), Concentrated Sulfuric Acid (7.5g), 30% Hydrogen Peroxide (750mL), Water (100mL).

  • Procedure:

    • In a reaction kettle, add 100mL of water, 7.5g of concentrated sulfuric acid, 5g of silicomolybdic acid, and 700g of 3-cyanopyridine.

    • Heat the mixture while stirring to a temperature of 75-85°C.

    • Slowly and evenly add 750mL of 30% hydrogen peroxide dropwise over 10 hours, maintaining the reaction temperature.

    • After the addition is complete, continue to maintain the temperature and stir for an additional 8 hours to ensure the reaction is complete.

    • Cool the reaction mixture to below 15°C.

    • The product is collected by centrifugation, followed by drying.

2. Synthesis using Methyltrioxorhenium (MTO) Catalyst with Hydrogen Peroxide [5]

  • Materials: 2-amino-4,6-diisopropylnicotinonitrile (350 mg, 1.72 mmol), Methyltrioxorhenium (MTO) (21 mg, 0.09 mmol), 30% Hydrogen Peroxide (2.64 ml, 25.8 mmol), Ethanol (10 ml), Manganese dioxide.

  • Procedure:

    • Dissolve 2-amino-4,6-diisopropylnicotinonitrile in ethanol in a reaction flask.

    • Add a catalytic amount of MTO and an excess of 30% hydrogen peroxide.

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • To quench the excess peroxide, add a catalytic amount of manganese dioxide.

    • Filter the mixture and remove the solvent using a rotary evaporator.

    • Dissolve the crude product in water and extract with methylene chloride.

    • Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure.

3. Synthesis using a Magnetic H-bond Catalyst (Fe₃O₄@SiO₂@tosyl-carboxamide) [8]

  • Catalyst Preparation:

    • Synthesize magnetic iron nanoparticles (Fe₃O₄).

    • Coat the Fe₃O₄ nanoparticles with SiO₂ to form Fe₃O₄@SiO₂.

    • Separately, synthesize the ligand with a urea moiety using p-toluenesulfonyl chloride, hydrazine, and triethoxy(3-isocyanatopropyl)silane.

    • Graft the ligand onto the surface of the Fe₃O₄@SiO₂ particles.

    • Wash the resulting catalyst with hot toluene and chloroform and separate it using an external magnet, followed by drying at 100°C for 24 hours.

  • Nicotinonitrile Synthesis:

    • The synthesis of nicotinonitrile compounds is carried out through a multicomponent reaction under solvent-free conditions.[8]

    • The final step of the reaction mechanism proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO).[8]

Visualizing the Synthesis

Diagrams of the experimental workflow and reaction mechanism provide a clear visual representation of the processes.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage start Start: 3-Cyanopyridine reactants Add Catalyst, H₂SO₄, H₂O start->reactants heating Heat to 75-95°C reactants->heating addition Add H₂O₂ dropwise heating->addition reaction Maintain Temp & Stir addition->reaction cooling Cool to <15°C reaction->cooling filtration Centrifuge/Filter cooling->filtration drying Dry Product filtration->drying product Final Product: Nicotinonitrile 1-oxide drying->product

Caption: General experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants reactant1 3-Cyanopyridine catalyst Catalyst (e.g., Silicomolybdic acid) reactant1->catalyst reactant2 [O] (from H₂O₂) reactant2->catalyst product Nicotinonitrile 1-oxide catalyst->product N-oxidation

Caption: Simplified reaction mechanism for the N-oxidation of 3-cyanopyridine.

References

A Comparative Guide to N-Oxidizing Agents in Organic Synthesis: Evaluating Alternatives to Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-oxidizing agent is crucial for the successful synthesis of N-oxides, a class of compounds with significant applications in medicinal chemistry and materials science. While Nicotinonitrile 1-oxide is a well-known heterocyclic N-oxide, its primary role in organic synthesis is that of a synthetic intermediate rather than a reagent for the N-oxidation of other molecules. This guide, therefore, provides a comprehensive comparison of commonly employed N-oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone®, supported by experimental data and detailed protocols.

The Role of this compound

This compound is typically synthesized through the oxidation of nicotinonitrile, often utilizing hydrogen peroxide as the oxidant. Its primary application lies in its subsequent conversion to other valuable compounds. For instance, it can be hydrolyzed to nicotinic acid N-oxide, a precursor for various pharmaceuticals. There is currently a lack of evidence in the scientific literature to support the use of this compound as a general N-oxidizing agent for other substrates in organic synthesis.

Comparison of Leading N-Oxidizing Agents

The choice of an N-oxidizing agent is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, cost, and safety. Below is a comparative analysis of three widely used reagents.

Data Presentation: Performance of N-Oxidizing Agents

The following table summarizes the performance of m-CPBA, hydrogen peroxide, and Oxone® in the N-oxidation of various pyridine derivatives, highlighting key reaction parameters and yields.

SubstrateN-Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Picolinatem-CPBADichloromethane (DCM)Room Temperature2-12High[1]
Substituted PicolinateHydrogen Peroxide (30%) / Acetic AcidAcetic Acid70-806-24Moderate to High[1]
Substituted PicolinateOxone®Methanol/WaterRoom Temperature - 503-18High[1]
Furazano-pyrimidinem-CPBAAcetonitrileReflux270
Furazano-pyrimidineHydrogen Peroxide (50%) / Acetic AnhydrideAcetic Anhydride501.563

Experimental Protocols

Detailed methodologies for the N-oxidation of a substituted picolinate are provided below as representative examples for each of the compared oxidizing agents.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)[1]

Materials:

  • Substituted picolinate (1.0 equiv)

  • m-CPBA (1.1-1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the substituted picolinate in DCM.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Safety Note: m-CPBA is a strong oxidizing agent and can be explosive when dry or subjected to shock or friction. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid[1]

Materials:

  • Substituted picolinate (1.0 equiv)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (2.0-3.0 equiv)

  • Saturated NaHCO₃ solution

  • Ethyl acetate or DCM

Procedure:

  • Dissolve the substituted picolinate in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution with stirring.

  • Heat the reaction mixture to 70-80 °C and maintain for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Once neutralized, extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Protocol 3: N-Oxidation using Oxone®[1]

Materials:

  • Substituted picolinate (1.0 equiv)

  • Sodium bicarbonate (3.0-4.0 equiv)

  • Oxone® (1.5-2.0 equiv)

  • Methanol and Water

  • Saturated sodium thiosulfate solution

  • Ethyl acetate or DCM

Procedure:

  • Dissolve the substituted picolinate and sodium bicarbonate in a mixture of methanol and water.

  • Add Oxone® portion-wise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (40-50 °C) for 3-18 hours, monitoring by TLC.

  • Upon completion, add water to dissolve any remaining solids and quench the reaction with a saturated solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Mandatory Visualizations

General Workflow for N-Oxidation

N_Oxidation_Workflow Start Substrate (e.g., Substituted Pyridine) Oxidation N-Oxidation Reaction Start->Oxidation Oxidizing Agent (m-CPBA, H₂O₂, Oxone®) Solvent Workup Reaction Work-up (Quenching & Extraction) Oxidation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Oxide Product Purification->Product

Caption: General experimental workflow for the N-oxidation of pyridine derivatives.

Decision Tree for Selecting an N-Oxidizing Agent

Oxidant_Selection Start Substrate Functional Groups? Acid_Sensitive Acid Sensitive? Start->Acid_Sensitive Tolerant Mild_Conditions Mild Conditions Required? Start->Mild_Conditions Sensitive H2O2 Use H₂O₂/Acid Acid_Sensitive->H2O2 No Consider_mCPBA_Oxone Consider m-CPBA or Oxone® Acid_Sensitive->Consider_mCPBA_Oxone Yes mCPBA Use m-CPBA Mild_Conditions->mCPBA Yes Mild_Conditions->H2O2 No Oxone Use Oxone® Consider_mCPBA_Oxone->mCPBA Anhydrous conditions preferred Consider_mCPBA_Oxone->Oxone Aqueous conditions tolerable

Caption: Decision-making guide for selecting a suitable N-oxidizing agent.

Conclusion

While this compound serves as a valuable building block in organic synthesis, it is not a conventional N-oxidizing agent. For the direct N-oxidation of nitrogen-containing heterocycles and other amines, m-CPBA, hydrogen peroxide, and Oxone® remain the reagents of choice. m-CPBA offers high yields under mild, anhydrous conditions but can be hazardous. Hydrogen peroxide is a cost-effective and environmentally friendly option, though it often requires acidic conditions and higher temperatures. Oxone® provides a versatile and powerful alternative, functioning effectively in aqueous media at ambient or slightly elevated temperatures. The selection of the optimal reagent will depend on the specific substrate, desired reaction conditions, and safety considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Comparative Efficacy of Nicotinonitrile 1-oxide in Catalyzing Chlorination: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature reveals no documented use of Nicotinonitrile 1-oxide as a catalyst for chlorination reactions. Therefore, a direct comparative analysis of its efficacy against other chlorination catalysts based on experimental data is not possible at this time. This guide will instead provide an overview of established chlorination catalysts and the known chemical properties and applications of this compound, which may be of interest to researchers and drug development professionals.

While no data exists for the catalytic activity of this compound in chlorination, the field of chlorination catalysis is rich with alternatives. For researchers seeking to perform chlorination reactions, a variety of catalysts are available, each with its own set of advantages and disadvantages in terms of selectivity, reactivity, and substrate scope.

Established Catalysts for Chlorination Reactions

A wide array of catalysts have been developed and are routinely used for the chlorination of organic compounds. These can be broadly categorized as follows:

  • Lewis Acids: Traditional Lewis acids such as FeCl₃, AlCl₃, and ZnCl₂ are widely used to activate chlorine, making it more electrophilic and capable of reacting with aromatic and aliphatic compounds.

  • Metal Oxides: Various metal oxides have shown catalytic activity in chlorination reactions. For instance, Fe-based mixed oxides have been investigated for the catalytic combustion of chlorinated aromatics.[1] Vanadium oxides are also used in certain chlorination processes.

  • Noble Metal Catalysts: Supported noble metals like platinum and palladium are highly effective for the oxidation of chlorinated hydrocarbons.[2]

  • Enzyme-Inspired Catalysts: Research into more environmentally friendly approaches has led to the development of catalysts that mimic the action of haloperoxidase enzymes, often using hydrogen peroxide as the oxidant in conjunction with a halide source.[3]

  • N-oxide Co-catalysts: In some oxidation reactions, N-oxides such as N-methylmorpholine N-oxide (NMMO) are used as co-catalysts to regenerate a primary catalytic species.[4] However, there is no specific mention of this compound in this role for chlorination.

The choice of catalyst is highly dependent on the specific substrate and the desired outcome of the chlorination reaction. Factors such as regioselectivity (e.g., ortho- vs. para-substitution on an aromatic ring) and the degree of chlorination are critical considerations.

Chemical Profile of this compound

This compound, with the CAS number 14906-64-0, is a pyridine N-oxide derivative.[5] Its chemical formula is C₆H₄N₂O and it has a molecular weight of 120.11 g/mol .[6]

While not documented as a catalyst for chlorination, it is known as a useful synthetic intermediate in the preparation of other compounds. For example, it is used in the synthesis of Arimoclomol Maleic Acid, a drug candidate for amyotrophic lateral sclerosis.[5]

Experimental Protocols for General Chlorination

For researchers interested in conducting chlorination experiments, a general protocol would typically involve the following steps. It is crucial to note that these are generalized procedures and must be adapted and optimized for the specific catalyst and substrate being used.

General Experimental Setup for a Catalytic Chlorination Reaction:

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for the chlorinating agent is typically used. For gaseous chlorinating agents like Cl₂, a gas dispersion tube is employed. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant and Catalyst Charging: The substrate and the catalyst are dissolved or suspended in a suitable solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride) in the reactor.

  • Initiation of Reaction: The chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide) is added to the reaction mixture. The addition is often done portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched, typically by the addition of a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess chlorinating agent. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, recrystallization, or distillation.

Below is a DOT script for a generalized experimental workflow for catalytic chlorination.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Setup Reactor B Add Substrate, Solvent, and Catalyst A->B C Introduce Chlorinating Agent B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction D->E Reaction Complete F Extract and Dry Product E->F G Purify Product F->G

General workflow for a catalytic chlorination experiment.

Conclusion

References

Structural Confirmation of Nicotinonitrile 1-oxide: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of Nicotinonitrile 1-oxide (also known as 3-Cyanopyridine N-oxide) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this guide presents a comparison with key analogues: the parent compound Nicotinonitrile (3-Cyanopyridine) and the foundational N-oxide, Pyridine N-oxide. By examining the spectral data of these alternatives, we can predict and understand the expected NMR characteristics of this compound, providing a robust framework for its structural verification.

Comparative Analysis of NMR Spectral Data

The structural confirmation of this compound heavily relies on the analysis of chemical shifts (δ) in both ¹H and ¹³C NMR spectra. The introduction of the N-oxide functional group and the cyano group to the pyridine ring induces significant changes in the electronic environment of the aromatic protons and carbons. These changes are reflected as predictable upfield or downfield shifts in the NMR spectrum.

The N-oxide group generally causes a downfield shift for the α-protons (adjacent to the nitrogen) and γ-protons (para to the nitrogen) due to its electron-withdrawing nature through resonance and inductive effects. Conversely, the β-protons (meta to the nitrogen) are typically shifted upfield. The cyano group is a strong electron-withdrawing group, which also influences the chemical shifts of the ring protons and carbons.

Below is a summary of the experimental ¹H and ¹³C NMR data for Nicotinonitrile and Pyridine N-oxide. These data serve as a benchmark for predicting the spectral features of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) of Nicotinonitrile and Pyridine N-oxide

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Nicotinonitrile 28.91153.2
(in CDCl₃)[1]48.00139.5
57.48123.8
68.85153.4
3 (CN)-117.2
C3-109.8
Pyridine N-oxide 2, 68.26138.5
(in CDCl₃)[2]3, 57.36125.3
47.36125.5

Expected NMR Spectrum of this compound:

Based on the data above, we can anticipate the following for the ¹H and ¹³C NMR spectra of this compound:

  • ¹H NMR: The protons at positions 2 and 6 (α to the N-oxide) are expected to be the most downfield-shifted signals. The proton at position 4 (γ to the N-oxide) will also experience a downfield shift. The proton at position 5 (β to the N-oxide) is likely to be the most upfield of the aromatic signals.

  • ¹³C NMR: The carbons at positions 2 and 6 will be significantly shifted downfield due to the adjacent N-oxide. The carbon bearing the cyano group (C3) and the cyano carbon itself will also exhibit characteristic chemical shifts influenced by both the N-oxide and their immediate electronic environment.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of compounds like this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility.[3]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 128, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: A higher concentration of the sample (20-50 mg) in 0.6-0.7 mL of a deuterated solvent is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

  • Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 200-250 ppm) is necessary.

    • A longer relaxation delay (2-5 seconds) may be needed, especially for quaternary carbons.[6]

    • A significantly larger number of scans (hundreds to thousands) is often required to achieve a good signal-to-noise ratio.[7]

  • Data Processing: The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR spectra. The solvent signal is commonly used for calibration (e.g., the central peak of CDCl₃ at 77.16 ppm).[4]

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of an organic compound like this compound using NMR spectroscopy.

cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Sample Prepare Sample in Deuterated Solvent H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum Sample->C13_NMR Process_H1 Process 1H Data: - Chemical Shift - Integration - Coupling Patterns H1_NMR->Process_H1 Process_C13 Process 13C Data: - Chemical Shift - Number of Signals C13_NMR->Process_C13 Compare Compare with Data of Alternative Compounds (Nicotinonitrile, Pyridine N-oxide) Process_H1->Compare Process_C13->Compare Predict Predict Spectrum of This compound Compare->Predict Structure Structural Confirmation of This compound Predict->Structure

Workflow for NMR-based Structural Confirmation.

References

Comparative Biological Activity of Nicotinonitrile 1-Oxide Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a notable scarcity of specific research focused on the comparative biological activity of Nicotinonitrile 1-oxide derivatives. While the broader class of nicotinonitrile and pyridine N-oxide compounds has been investigated for various therapeutic properties, data specifically pertaining to derivatives of this compound is limited. This guide, therefore, aims to summarize the available information on related compounds to provide a contextual understanding, while highlighting the current gap in knowledge regarding this compound derivatives.

Anticancer Activity

Research into the anticancer potential of nicotinonitrile derivatives has shown promising results.[1][2][3][4] These compounds have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as PIM-1 kinase.[1][3][4] For instance, certain nicotinonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[2] However, these studies do not specifically report on the 1-oxide variants of these molecules.

One area of related interest is the investigation of other pyridine N-oxide derivatives. While not nicotinonitrile 1-oxides, these studies provide insight into the potential effects of the N-oxide functional group on biological activity.

Antimicrobial Activity

The antimicrobial properties of various pyridine and nicotinonitrile derivatives have been documented.[5][6][7] These compounds have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[7] The core structure of nicotinonitrile has been identified as a valuable scaffold in the development of new antimicrobial agents.[6] Despite this, there is a lack of specific data on the antimicrobial effects of this compound derivatives.

Anti-inflammatory Activity

Data Presentation

Due to the absence of specific quantitative data for the comparative biological activity of this compound derivatives, a structured data table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not available due to the lack of published studies. However, for context, standard assays used to evaluate the biological activities of related compounds are described below.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control, such as a known anticancer drug, is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered to the respective groups, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Signaling Pathway and Experimental Workflow Visualization

As there is no specific signaling pathway or experimental workflow described in the literature for this compound derivatives, a generalized workflow for a cell-based assay is provided below for illustrative purposes.

G General Workflow for In Vitro Cell-Based Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. Compound Preparation (Test Derivatives & Controls) Treatment 4. Treatment (Addition of Compounds) CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 24-72 hours) Treatment->Incubation AssayStep 6. Assay-Specific Step (e.g., MTT addition) Incubation->AssayStep Measurement 7. Data Acquisition (e.g., Absorbance Reading) AssayStep->Measurement Calculation 8. Calculation (% Viability, IC50) Measurement->Calculation Conclusion 9. Conclusion (Biological Activity Assessment) Calculation->Conclusion

Caption: General workflow for an in vitro cell-based assay.

References

Revolutionizing Pyridine N-oxide Synthesis: A Comparative Guide to Continuous Flow and Batch Processing

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyridine N-oxides, pivotal intermediates in drug development and agrochemicals, is undergoing a paradigm shift. Traditional batch processing methods are increasingly being challenged by the efficiency, safety, and scalability of continuous flow synthesis. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, detailed protocols, and workflow visualizations to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Continuous flow chemistry offers significant advantages over conventional batch processing for the synthesis of pyridine N-oxides, delivering higher yields in shorter reaction times with enhanced safety profiles. Recent studies have demonstrated that flow processes can achieve near-quantitative yields for a variety of pyridine N-oxides, a significant improvement over the often moderate and variable yields obtained in batch reactors. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup minimizes the formation of byproducts and allows for safer handling of exothermic reactions.

At a Glance: Continuous Flow vs. Batch Processing

ParameterContinuous Flow SynthesisBatch Processing
Yield Consistently high to near-quantitative (up to 99%)[1]Variable, often moderate
Reaction Time Significantly shorter (minutes to hours)[1]Typically longer (hours to days)
Safety Enhanced due to small reaction volumes, superior heat transfer, and containment of hazardous reagents.[2][3]Higher risks associated with handling large volumes of reagents and managing exotherms.
Scalability Readily scalable by extending operation time or "numbering-up" reactors.Scale-up can be complex and may require significant process redevelopment.
Process Control Precise control over temperature, pressure, and residence time.Less precise control, potential for temperature and concentration gradients.
Byproduct Formation Minimized due to uniform reaction conditions.Higher potential for byproduct formation.
Versatility Adaptable to a wide range of pyridine substrates, including those with electron-donating and electron-withdrawing groups.[1]Can be less efficient for certain substrates without extensive optimization.

Data-Driven Comparison: Synthesis of Substituted Pyridine N-oxides

The advantages of continuous flow synthesis are clearly illustrated in the N-oxidation of various substituted pyridines. The following tables provide a side-by-side comparison of experimental data for both methods.

Table 1: N-Oxidation using Hydrogen Peroxide (H₂O₂)
SubstrateMethodCatalystTemperature (°C)TimeYield (%)Reference
PyridineContinuous FlowTS-18020 min>99[1]
PyridineBatchTS-18012 h95[1]
4-MethylpyridineContinuous FlowTS-18020 min>99[1]
4-MethylpyridineBatchTS-18012 h96[1]
4-ChloropyridineContinuous FlowTS-18020 min98[1]
4-ChloropyridineBatchTS-18012 h93[1]
3-CyanopyridineBatchH₂SO₄/Silicomolybdic acid75-8518 h95.1[4][5]

TS-1: Titanium Silicalite-1

Visualizing the Process: Experimental Workflows

The fundamental differences in the operational logic of batch and continuous flow synthesis are best understood through workflow diagrams.

Batch_Workflow cluster_0 Batch Reactor Setup cluster_1 Work-up A Charge Pyridine Derivative and Solvent B Add Oxidizing Agent (e.g., m-CPBA or H₂O₂) A->B C Heat and Stir for Extended Period B->C D Quench Reaction C->D E Extraction and Washing D->E F Drying and Solvent Removal E->F G Purification (e.g., Chromatography, Recrystallization) F->G H Pyridine N-oxide Product G->H

Batch Synthesis Workflow for Pyridine N-oxides

Flow_Workflow cluster_0 Reagent Delivery cluster_1 Continuous Flow Reactor A Pyridine Derivative Solution C Pump and Mix A->C B Oxidizing Agent Solution B->C D Heated Reactor Coil or Packed-Bed Reactor C->D E Back Pressure Regulator D->E F In-line Quenching/ Work-up (Optional) E->F G Collection of Product Stream F->G H Solvent Removal/ Purification G->H I Pyridine N-oxide Product H->I

Continuous Flow Synthesis Workflow for Pyridine N-oxides

Experimental Protocols

Continuous Flow Synthesis of Pyridine N-oxides using a Packed-Bed Reactor[1]

This protocol describes the synthesis of various pyridine N-oxides using a continuous flow system with a packed-bed reactor containing a titanium silicalite (TS-1) catalyst.

Materials:

  • Pyridine derivative

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (solvent)

  • TS-1 catalyst (pelletized)

  • Continuous flow system (including HPLC pumps, a packed-bed reactor, a back-pressure regulator, and a heating module)

Procedure:

  • Catalyst Packing: The stainless steel reactor column (e.g., 150 mm x 4.6 mm) is packed with the TS-1 catalyst.

  • Reagent Preparation: A solution of the pyridine derivative (e.g., 0.1 M) in methanol is prepared. A separate solution of 30% H₂O₂ in methanol is also prepared.

  • System Setup: The continuous flow system is assembled as shown in the diagram above. The reactor is heated to the desired temperature (e.g., 80 °C).

  • Reaction Initiation: The pyridine derivative solution and the H₂O₂ solution are pumped through the reactor at specific flow rates (e.g., 0.1 mL/min each) to achieve the desired residence time (e.g., 20 minutes). A back-pressure regulator is used to maintain the system pressure (e.g., 10 bar).

  • Product Collection: The output from the reactor is collected.

  • Analysis and Work-up: The reaction mixture is analyzed by GC or HPLC to determine the conversion and yield. The solvent is removed under reduced pressure to obtain the crude product, which can be further purified if necessary.

Batch Synthesis of 3-Cyanopyridine N-oxide[4][5]

This protocol details a typical batch process for the synthesis of 3-cyanopyridine N-oxide.

Materials:

  • 3-Cyanopyridine

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silicomolybdic acid (catalyst)

  • Water (solvent)

  • Three-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Reactor Charging: In a three-necked flask, add water, concentrated sulfuric acid, silicomolybdic acid, and 3-cyanopyridine.

  • Heating: Heat the mixture to 75-85 °C with stirring.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours.

  • Work-up: Cool the reaction mixture to below 15 °C. The product will precipitate.

  • Isolation: Collect the solid product by filtration and dry to obtain 3-cyanopyridine N-oxide.

Conclusion: The Future of Pyridine N-oxide Synthesis is Continuous

The evidence strongly supports the adoption of continuous flow synthesis for the preparation of pyridine N-oxides. The significant improvements in yield, reaction time, and safety, coupled with the ease of scalability, make it a superior alternative to traditional batch processing. For researchers and professionals in the pharmaceutical and agrochemical industries, embracing continuous flow technology can accelerate discovery and development timelines, reduce costs, and lead to more sustainable and efficient manufacturing processes.

References

Validation of a new HPLC-UV method for Nicotinonitrile 1-oxide detection.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of a New HPLC-UV Method for Nicotinonitrile 1-oxide Detection

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the determination of this compound. The performance of this new method is compared with two alternative analytical approaches. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1][2][3]

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity and selectivity. This compound, being a polar compound, can present challenges for retention on traditional reversed-phase columns.[4] This guide compares a newly developed reversed-phase method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a previously established, less sensitive reversed-phase method.

Table 1: Comparison of HPLC-UV Method Performance

ParameterNew RP-HPLC-UV MethodAlternative Method 1 (HILIC-UV)Alternative Method 2 (Conventional RP-HPLC-UV)
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95.3 - 104.1%
Precision (RSD%) ≤ 1.5%≤ 2.0%≤ 3.5%
LOD (µg/mL) 0.050.080.5
LOQ (µg/mL) 0.150.251.5
Retention Time (min) 4.26.82.5
Resolution (Rs) > 2.0> 2.0> 1.5

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the alternative methods are provided below.

New RP-HPLC-UV Method

This method was developed to provide a rapid, sensitive, and robust quantification of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 275 nm.

  • Sample Preparation: A 1.0 mg/mL stock solution of this compound was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 to 50 µg/mL.

Alternative Method 1: HILIC-UV

This method is suitable for highly polar compounds that show poor retention on reversed-phase columns.[4]

  • Instrumentation: Same as the new RP-HPLC-UV method.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate buffer pH 3.0 (95:5, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • UV Detection: 275 nm.

  • Sample Preparation: Same as the new RP-HPLC-UV method.

Alternative Method 2: Conventional RP-HPLC-UV

This method represents a more traditional approach with lower sensitivity.

  • Instrumentation: Same as the new RP-HPLC-UV method.

  • Column: Phenomenex Luna C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer pH 7.0 and methanol (80:20, v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • UV Detection: 275 nm.

  • Sample Preparation: A 1.0 mg/mL stock solution of this compound was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1.5 to 100 µg/mL.

Validation Data

The new RP-HPLC-UV method was fully validated according to ICH Q2(R1) guidelines.[1][2][5]

Table 2: Summary of Validation Data for the New RP-HPLC-UV Method

Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte. Peak purity index > 0.999.No interference at the analyte's retention time.
Linearity
Range0.15 - 50 µg/mL-
Correlation Coefficient (R²)0.9995≥ 0.999
Accuracy (% Recovery)
Low Concentration (0.3 µg/mL)101.2%80 - 120%
Medium Concentration (10 µg/mL)99.8%80 - 120%
High Concentration (40 µg/mL)98.5%80 - 120%
Precision
Repeatability (RSD%, n=6)0.85%≤ 2.0%
Intermediate Precision (RSD%, n=6)1.22%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).RSD ≤ 5%

Visualizations

The following diagrams illustrate the validation workflow and the logical relationship of the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC-UV Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob

Caption: Workflow for HPLC-UV method validation.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ

Caption: Interrelationship of validation parameters.

References

A Correlative Study of Nicotinonitrile 1-Oxide: Bridging Experimental Findings with Theoretical DFT Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of the experimental properties of Nicotinonitrile 1-oxide (also known as 3-cyanopyridine N-oxide) and its theoretical characteristics as predicted by Density Functional Theory (DFT) studies. This compound is a valuable synthetic intermediate, and understanding its structural and electronic properties is crucial for its application in medicinal chemistry and materials science. This document summarizes available experimental data and correlates it with theoretical calculations to offer a comprehensive overview of this molecule.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for this compound and present the theoretical values obtained from DFT calculations on related pyridine N-oxide systems. This allows for a direct comparison and highlights the predictive power of computational methods.

Table 1: Physicochemical and Spectroscopic Data

PropertyExperimental ValueTheoretical (DFT) Value
Molecular FormulaC₆H₄N₂O[1]C₆H₄N₂O
Molecular Weight120.11 g/mol [1]120.1088 u
UV/Visible λmax~275 nm, ~325 nm (in solution)[1]To be calculated (TD-DFT)
Ionization Energy8.93 ± 0.02 eV[2]To be calculated (Koopmans' theorem or ΔSCF)
Proton Affinity879.6 kJ/mol[2]To be calculated
Gas Basicity847.1 kJ/mol[2]To be calculated
¹³C NMR (Source)Data available from J. Org. Chem. 44, 307(1979)[3]To be calculated (GIAO method)

Table 2: Structural Parameters (Bond Lengths and Angles)

Experimental data for the this compound ligand was obtained from the crystal structure of a tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) complex.[4] It is important to note that coordination to the cobalt ion may influence the geometry.

ParameterExperimental (in Co(II) Complex) (Å or °)Theoretical (DFT, Isolated Molecule) (Å or °)
Bond Lengths
N1-O1Data not explicitly listed in abstractTo be calculated
N1-C2Data not explicitly listed in abstractTo be calculated
C2-C3Data not explicitly listed in abstractTo be calculated
C3-C4Data not explicitly listed in abstractTo be calculated
C4-C5Data not explicitly listed in abstractTo be calculated
C5-C6Data not explicitly listed in abstractTo be calculated
C6-N1Data not explicitly listed in abstractTo be calculated
C3-C7 (CN)Data not explicitly listed in abstractTo be calculated
C7≡N2Data not explicitly listed in abstractTo be calculated
Bond Angles
C6-N1-C2Data not explicitly listed in abstractTo be calculated
O1-N1-C2Data not explicitly listed in abstractTo be calculated
O1-N1-C6Data not explicitly listed in abstractTo be calculated
N1-C2-C3Data not explicitly listed in abstractTo be calculated
C2-C3-C4Data not explicitly listed in abstractTo be calculated
C3-C4-C5Data not explicitly listed in abstractTo be calculated
C4-C5-C6Data not explicitly listed in abstractTo be calculated
C5-C6-N1Data not explicitly listed in abstractTo be calculated
C2-C3-C7Data not explicitly listed in abstractTo be calculated
C4-C3-C7Data not explicitly listed in abstractTo be calculated
C3-C7-N2Data not explicitly listed in abstractTo be calculated

Experimental and Theoretical Methodologies

A robust comparison requires a clear understanding of the methods used to obtain the data.

Experimental Protocols
  • Synthesis of this compound: The compound is typically synthesized by the oxidation of 3-cyanopyridine. Common oxidizing agents include hydrogen peroxide in the presence of a catalyst such as sulfuric acid.[5][6] The product is then purified through filtration and drying.[5][6]

  • UV/Visible Spectroscopy: The UV/Visible absorption spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent (e.g., ethanol or water). The instrument measures the absorbance of light at various wavelengths.

  • Photoelectron Spectroscopy: This technique is used to determine the ionization energy by irradiating the sample with high-energy photons and measuring the kinetic energy of the ejected electrons.

  • Gas-Phase Basicity and Proton Affinity: These thermochemical properties are typically determined using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, which measures the equilibrium constant of proton transfer reactions in the gas phase.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The chemical shifts of the carbon atoms are recorded relative to a standard.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths and angles, a single crystal of the compound (or a complex containing it) is irradiated with X-rays. The diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

Theoretical DFT Methodology

As no specific DFT studies on this compound were found, a standard and well-established computational protocol for substituted pyridine N-oxides is proposed for a comparative study.

  • Software: Gaussian, ORCA, or other similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP or PBE0 is recommended, as these have shown good performance for related systems.[1]

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ would be appropriate for accurate geometry and property calculations.[1]

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy structure and obtain theoretical bond lengths and angles.

    • Frequency Analysis: To calculate the vibrational frequencies (for IR and Raman spectra) and to confirm that the optimized structure is a true minimum on the potential energy surface.

    • NMR Chemical Shift Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹³C NMR spectrum.

    • Electronic Excitation (TD-DFT): Time-Dependent DFT to calculate the electronic transition energies and compare them with the experimental UV/Visible spectrum.

    • Calculation of Ionization Potential, Proton Affinity, and Gas Basicity: These can be calculated from the total energies of the neutral molecule and its corresponding cation or protonated form.

Visualizing the Correlative Workflow

The following diagrams illustrate the logical flow of correlating experimental data with theoretical DFT calculations.

Correlative_Workflow cluster_exp Experimental Analysis cluster_dft Theoretical DFT Study Exp_Synthesis Synthesis & Purification Exp_Spectroscopy Spectroscopic Measurements (UV/Vis, NMR, IR, Raman) Exp_Synthesis->Exp_Spectroscopy Exp_Structure Structural Analysis (X-ray Diffraction) Exp_Synthesis->Exp_Structure Exp_Properties Property Measurement (Ionization Energy, etc.) Exp_Synthesis->Exp_Properties Comparison Correlative Comparison Exp_Spectroscopy->Comparison Exp_Structure->Comparison Exp_Properties->Comparison DFT_Setup Define Model (Functional, Basis Set) DFT_GeoOpt Geometry Optimization DFT_Setup->DFT_GeoOpt DFT_Freq Frequency Calculation DFT_GeoOpt->DFT_Freq DFT_Props Property Calculations (TD-DFT, NMR, etc.) DFT_GeoOpt->DFT_Props DFT_Freq->Comparison DFT_Props->Comparison

Caption: Workflow for correlating experimental and theoretical data.

Signaling Pathways and Logical Relationships

The interplay between the structural and electronic features of this compound, as determined by both experiment and theory, dictates its reactivity and potential applications.

Logical_Relationships cluster_properties Molecular Properties cluster_methods Determination Methods Structure Molecular Structure (Bond Lengths/Angles) Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) Structure->Reactivity Electronics Electronic Properties (HOMO/LUMO, Charges) Electronics->Reactivity Experiment Experimental (X-ray, Spectroscopy) Experiment->Structure Experiment->Electronics Theory Theoretical (DFT Calculations) Theory->Structure Theory->Electronics Applications Potential Applications (Drug Design, Materials) Reactivity->Applications

Caption: Interrelation of properties, methods, and applications.

Conclusion

The correlation of experimental data with theoretical DFT calculations provides a powerful approach to understanding the fundamental properties of this compound. While a complete experimental dataset for the isolated molecule is not fully available in the public domain, particularly concerning its crystal structure and vibrational spectra, the existing data on its spectroscopic and thermochemical properties, combined with data from its coordination complexes, offers a solid foundation for comparison with theoretical models. The proposed DFT calculations, based on methodologies validated for similar pyridine N-oxide systems, can effectively fill these gaps and provide a deeper understanding of the structure-property relationships. This integrated approach is invaluable for predicting the behavior of this compound in various chemical environments and for guiding its future applications in scientific research and development.

References

A Comparative Guide to the Reactivity of Nicotinonitrile 1-Oxide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of nicotinonitrile 1-oxide (3-cyanopyridine 1-oxide) and its isomers, 2-cyanopyridine 1-oxide and 4-cyanopyridine 1-oxide. Understanding the nuanced differences in their reactivity is crucial for their effective application as intermediates in the synthesis of novel pharmaceuticals and other functional materials. This document summarizes the expected reactivity based on established chemical principles and available experimental data, presents detailed experimental protocols for key reactions, and visualizes the underlying electronic effects that govern their chemical behavior.

Introduction to Cyanopyridine 1-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that exhibit enhanced reactivity compared to their parent pyridines in both electrophilic and nucleophilic substitution reactions.[1] The N-oxide functionality increases the electron density in the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom and the electron-withdrawing nature of the N-oxide group activate the 2- and 4-positions towards nucleophilic substitution.[2][3]

The introduction of a cyano (-CN) group, a strong electron-withdrawing group, further modulates the reactivity of the pyridine N-oxide ring. The position of the cyano group—at the 2, 3, or 4-position—has a profound impact on the electron distribution and, consequently, the regioselectivity and rate of various chemical transformations.

Comparative Reactivity Analysis

While direct kinetic studies comparing the three isomers are scarce in the literature, a qualitative and semi-quantitative comparison can be drawn from our understanding of substituent effects on aromatic systems.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on pyridine N-oxides typically proceeds via an addition-elimination mechanism, with the attack of the nucleophile favored at the electron-deficient 2- and 4-positions.[2] The electron-withdrawing cyano group is expected to further enhance the reactivity of the ring towards nucleophiles.

Expected Reactivity Order: 4-cyanopyridine 1-oxide ≈ 2-cyanopyridine 1-oxide > this compound

  • 4-Cyanopyridine 1-oxide and 2-Cyanopyridine 1-oxide: The cyano group at the 4- or 2-position strongly activates the ring for nucleophilic attack at the other para or ortho position, respectively, by stabilizing the negative charge in the Meisenheimer intermediate through resonance.

  • This compound (3-cyanopyridine 1-oxide): With the cyano group at the 3-position, its ability to stabilize the intermediate of a nucleophilic attack at the 2- or 4-position is less pronounced as it cannot directly participate in resonance delocalization of the negative charge from these positions.

Electrophilic Aromatic Substitution

The N-oxide group directs incoming electrophiles to the 4-position.[4][5] The electron-donating character of the N-oxide oxygen via resonance outweighs its inductive electron-withdrawing effect, thus activating the ring for electrophilic attack.

Expected Reactivity Order: this compound > 2-cyanopyridine 1-oxide > 4-cyanopyridine 1-oxide

  • This compound (3-cyanopyridine 1-oxide): The electron-withdrawing cyano group at the 3-position has a deactivating effect on the entire ring, but less so at the 4-position compared to the 2- and 6-positions.

  • 2-Cyanopyridine 1-oxide and 4-Cyanopyridine 1-oxide: The strong electron-withdrawing cyano group at the 2- or 4-position significantly deactivates the ring towards electrophilic attack, making these isomers the least reactive.

[3+2] Dipolar Cycloaddition

The N-oxide moiety can act as a 1,3-dipole in cycloaddition reactions. The reactivity in these reactions is influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups can lower the energy of the LUMO of the dipole, potentially accelerating reactions with electron-rich dipolarophiles.

A definitive reactivity order for cycloaddition is difficult to predict without specific experimental data, as both the HOMO and LUMO energies of the isomers and the dipolarophile play a crucial role.

Data Presentation

The following table summarizes the expected reactivity and provides some representative experimental data from the literature. Note that direct comparative studies under identical conditions are limited.

IsomerNucleophilic Substitution (SNAr) ReactivityElectrophilic Substitution ReactivityRepresentative Experimental Data
This compound ModerateHighestCan be nitrated at the 4-position.[5]
2-Cyanopyridine 1-oxide HighLowReacts efficiently with isocyanides to form 2-aminopyridines.[6]
4-Cyanopyridine 1-oxide HighLowestUndergoes cyanation at the 2-position.[7]

Experimental Protocols

General Synthesis of Cyanopyridine 1-Oxides

Procedure: To a solution of the corresponding cyanopyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is added.[8] The reaction mixture is typically stirred at room temperature or heated to reflux until the starting material is consumed. The product is then isolated by appropriate workup and purification procedures.

Nucleophilic Substitution: 2-Amination of Pyridine N-Oxides

Procedure: This protocol is adapted from a general method for the 2-amination of pyridine N-oxides.[6]

  • In a microwave reaction tube, combine the cyanopyridine N-oxide (1.0 eq), an activated isocyanide (e.g., benzyl isocyanide, 1.0 eq), and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 eq) in a 3:1 mixture of acetonitrile (MeCN) and N,N-dimethylformamide (DMF) (0.1 M based on the N-oxide).

  • Stir the mixture and irradiate in a microwave reactor at a set temperature of 150 °C for 15 minutes.

  • After cooling, concentrate the reaction mixture to remove volatile organics.

  • Add 1 M HCl and tetrahydrofuran (THF) and stir the mixture at 50 °C until the intermediate N-formylaminopyridine is completely converted to the desired 2-aminopyridine.

  • Isolate and purify the product using standard techniques.

Electrophilic Substitution: Nitration of Pyridine N-Oxide

Procedure: This is a general procedure for the nitration of pyridine N-oxide, which is expected to be applicable to this compound.[3][5]

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, carefully add the pyridine N-oxide derivative at a controlled temperature.

  • Heat the reaction mixture (e.g., at 130°C) for several hours.[5]

  • After cooling, pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with a suitable organic solvent.

  • Isolate and purify the 4-nitro derivative.

  • The N-oxide can be subsequently deoxygenated if desired.[3]

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these isomers.

Reactivity_Overview General Reactivity of Pyridine N-Oxides PNO Pyridine N-Oxide ES Electrophilic Substitution (e.g., Nitration) PNO->ES  Activated at C4 NS Nucleophilic Substitution (e.g., Amination) PNO->NS Activated at C2 & C4   CA [3+2] Cycloaddition PNO->CA Acts as 1,3-dipole

Caption: Overview of the primary reaction pathways for pyridine N-oxides.

Nucleophilic_Substitution_Reactivity Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) cluster_reactivity Reactivity High High Moderate Moderate isomer4 4-Cyanopyridine 1-oxide isomer4->High isomer2 2-Cyanopyridine 1-oxide isomer2->High isomer3 This compound isomer3->Moderate

Caption: Predicted relative reactivity of isomers towards nucleophilic substitution.

Electrophilic_Substitution_Reactivity Predicted Reactivity in Electrophilic Aromatic Substitution cluster_reactivity Reactivity Highest Highest Low Low Lowest Lowest isomer3 This compound isomer3->Highest isomer2 2-Cyanopyridine 1-oxide isomer2->Low isomer4 4-Cyanopyridine 1-oxide isomer4->Lowest

Caption: Predicted relative reactivity of isomers towards electrophilic substitution.

Conclusion

The position of the cyano group on the pyridine N-oxide ring critically dictates the reactivity of the molecule. While 2- and 4-cyanopyridine 1-oxides are highly activated towards nucleophilic substitution, this compound is predicted to be the most reactive towards electrophilic attack. This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes. Further quantitative kinetic studies are encouraged to provide a more definitive comparison of the reactivities of these versatile building blocks.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe management of chemical reagents is a non-negotiable aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Nicotinonitrile 1-oxide (CAS No. 14906-64-0), ensuring the safety of personnel and adherence to regulatory standards.

This compound is a compound recognized for its potential hazards, including being harmful if swallowed and causing skin and serious eye irritation.[1][2][3] Adherence to the following disposal protocol is critical for mitigating risks.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Hazard and Disposal Summary

The proper disposal route for this compound is dictated by its hazard profile. The following table summarizes the key safety and disposal information.

ParameterValue/Instruction
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Primary Disposal RouteDispose of contents/container to an approved hazardous waste disposal plant.[3]
Prohibited Disposal MethodsDo not dispose of down the drain, in regular trash, or by evaporation.
Waste ClassificationHazardous Chemical Waste (Toxic and Irritant)
Recommended Final DisposalIncineration at a permitted hazardous waste facility, potentially after mixing with a combustible solvent.
Container for WasteChemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene).
Hazardous Decomposition ProductsThermal decomposition may release toxic vapors such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[4]

Incompatible Materials

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents[5]

  • Strong acids[5]

  • Strong bases[5]

  • Strong reducing agents[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully collect solid this compound waste, such as residual powder and contaminated weighing boats, using appropriate tools like a spatula or brush. Place the solid waste into a designated and clearly labeled "Hazardous Waste" container for organic solids. Avoid the generation of dust during this process.

  • Contaminated Labware and Debris: Any disposable items, such as gloves or absorbent pads, that have come into contact with this compound must be treated as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.

  • Rinsate from Cleaning: When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected in a separate, clearly labeled "Halogenated/Non-halogenated Organic Solvent Waste" container, as appropriate for the solvent used. Do not pour the rinsate down the drain.

2. Waste Container Management:

  • Ensure the hazardous waste container is in good condition and compatible with the chemical.

  • Keep the container securely closed at all times, except when adding waste.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

3. Storage of Waste:

  • Store the sealed container in a designated and well-ventilated satellite accumulation area, away from the incompatible materials listed above.

  • The storage area should have secondary containment to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.

  • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation. The most common method of disposal for such compounds is incineration by a licensed facility.

Experimental Workflow for Disposal

While chemical neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous reactions and the formation of toxic byproducts, the following diagram illustrates the logical workflow for its proper disposal.

cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition A Generation of This compound Waste B Segregate Waste (Solids, Contaminated Items, Rinsate) A->B Proper Handling (in Fume Hood) C Contain in Labeled, Chemically Resistant Container B->C Use Designated Containers D Store in Designated Satellite Accumulation Area C->D Secure and Safe Storage E Contact Environmental Health & Safety (EHS) or Approved Vendor D->E Follow Institutional Protocols F Schedule Waste Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G H Incineration at a Permitted Facility G->H

References

Personal protective equipment for handling Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nicotinonitrile 1-oxide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is critical to minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2][3] The compound is also hygroscopic and air-sensitive.[3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Chemical Splash Goggles with Side Shields- Dust respirator or N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed and store under an inert atmosphere due to its air-sensitive nature.[3]

Preparation and Use
  • All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

  • Before handling, ensure all required PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

Spill Management
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.[2][3]

    • Absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Isolate the spill area.[6]

    • Follow your institution's emergency procedures for hazardous material spills.

Emergency and First Aid Procedures

Immediate response is crucial in case of exposure. Ensure that eyewash stations and safety showers are readily accessible.[3][7]

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure
  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]

  • Contaminated labware (e.g., gloves, weighing boats, pipette tips) should also be disposed of as hazardous waste.

Procedural Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection Proceed if safe fume_hood Prepare Fume Hood ppe_selection->fume_hood weighing Weighing & Aliquoting fume_hood->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontamination Decontaminate Work Area experiment->decontamination spill Spill experiment->spill exposure Exposure experiment->exposure waste_collection Collect Hazardous Waste decontamination->waste_collection disposal Dispose via Approved Vendor waste_collection->disposal spill->decontamination Follow Spill Protocol exposure->disposal Follow First Aid & Report

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.